molecular formula C26H34O8 B569632 Prednisolone 17-(Ethyl Carbonate) 21-Acetate CAS No. 671225-23-3

Prednisolone 17-(Ethyl Carbonate) 21-Acetate

货号: B569632
CAS 编号: 671225-23-3
分子量: 474.55
InChI 键: HJBXHIPIGWXIGJ-OKKNSTDLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prednisolone 17-(Ethyl Carbonate) 21-Acetate, also known as Prednisolone 17-(Ethyl Carbonate) 21-Acetate, is a useful research compound. Its molecular formula is C26H34O8 and its molecular weight is 474.55. The purity is usually 95%.
BenchChem offers high-quality Prednisolone 17-(Ethyl Carbonate) 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prednisolone 17-(Ethyl Carbonate) 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-5-32-23(31)34-26(21(30)14-33-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)22(18)20(29)13-25(19,26)4/h8,10,12,18-20,22,29H,5-7,9,11,13-14H2,1-4H3/t18-,19-,20-,22+,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBXHIPIGWXIGJ-OKKNSTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-23-3
Record name Prednisolone 21-acetate 17-ethylcarbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0671225233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWG9SG8RNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Nuances of Corticosteroid Esters: Prednicarbate vs. Prednisolone 17-ethylcarbonate 21-acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction: The Significance of Subtle Structural Modifications in Topical Corticosteroid Design

In the realm of dermatological therapeutics, topical corticosteroids remain a cornerstone for managing inflammatory skin conditions. The evolution of these agents has been driven by a quest to dissociate potent anti-inflammatory efficacy from local and systemic side effects. This has led to the development of "soft" corticosteroids, designed for targeted action with minimal systemic absorption and rapid metabolic inactivation. Prednicarbate, a non-halogenated double-ester of prednisolone, exemplifies this design philosophy.[1] This guide delves into a nuanced comparison between Prednicarbate (prednisolone-17-ethylcarbonate-21-propionate) and a closely related analogue, Prednisolone 17-ethylcarbonate 21-acetate. While the latter is primarily recognized as an impurity of Prednicarbate, its structural similarity provides a valuable lens through which to examine the profound impact of minor chemical modifications on the pharmacodynamic and pharmacokinetic profiles of topical corticosteroids.[2][] Understanding these differences is paramount for researchers and professionals in drug development, as it informs the rational design of safer and more effective dermatological therapies.

I. Comparative Molecular Architecture

The foundational difference between Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate lies in the ester group at the C21 position of the prednisolone backbone. Both molecules share the prednisolone core and the 17-ethylcarbonate ester, which are crucial for their anti-inflammatory activity.

  • Prednicarbate: Features a propionate ester at the C21 position.

  • Prednisolone 17-ethylcarbonate 21-acetate: Possesses an acetate ester at the C21 position.

This seemingly minor distinction—the presence of an additional methyl group in the propionate moiety of Prednicarbate—has significant implications for the molecule's physicochemical properties and, consequently, its biological behavior.

FeaturePrednicarbatePrednisolone 17-ethylcarbonate 21-acetate
Systematic Name 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-(ethyl carbonate) 21-propionate11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-(ethyl carbonate) 21-acetate
C21 Ester Propionate (-O-C(=O)CH₂CH₃)Acetate (-O-C(=O)CH₃)
Molecular Formula C₂₇H₃₆O₈C₂₆H₃₄O₈
Molecular Weight 488.58 g/mol 474.54 g/mol

II. The Influence of the C21 Ester on Physicochemical Properties and Pharmacokinetics

The esterification of corticosteroids at the C17 and C21 positions is a well-established strategy to enhance topical potency, primarily by increasing lipophilicity.[4][5] This increased lipid solubility facilitates penetration through the stratum corneum, the primary barrier of the skin.

The propionate group of Prednicarbate is more lipophilic than the acetate group of its counterpart. This difference is expected to influence several pharmacokinetic parameters:

  • Skin Penetration and Reservoir Effect: The higher lipophilicity of Prednicarbate may lead to a greater accumulation in the stratum corneum, creating a reservoir effect.[6] This could potentially allow for less frequent dosing.

  • Metabolic Activation: Prednicarbate is a prodrug that is metabolized in the skin. The first step is the rapid de-esterification at the C21 position to form prednisolone-17-ethylcarbonate, which is a potent anti-inflammatory agent.[1] The rate of this hydrolysis, catalyzed by cutaneous esterases, is influenced by the nature of the C21 ester. While direct comparative data is scarce, the slightly larger steric hindrance of the propionate group might result in a slower rate of hydrolysis compared to the acetate group. This could lead to a longer residence time for the parent drug, Prednicarbate, in the skin.

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To compare the percutaneous absorption and cutaneous metabolism of Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate.

Methodology:

  • Excised human or porcine skin is mounted on Franz diffusion cells with the stratum corneum facing the donor compartment.

  • A finite dose of each compound, formulated in a suitable vehicle (e.g., 0.1% in an emollient cream base), is applied to the skin surface.

  • The receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer) is sampled at predetermined time points.

  • At the end of the experiment, the skin is sectioned into the stratum corneum, viable epidermis, and dermis.

  • The concentrations of the parent drug and its metabolites (prednisolone-17-ethylcarbonate and prednisolone) in the receptor fluid and skin layers are quantified by HPLC-MS/MS.

Expected Insights: This experiment would provide quantitative data on the flux of each compound across the skin, the extent of their metabolism to the active monoester, and their distribution within the different skin strata. This would elucidate the impact of the C21 ester on the rate and extent of skin penetration and metabolic activation.

III. Pharmacodynamic Implications: A Tale of Two Esters

The anti-inflammatory action of corticosteroids is mediated by their binding to and activation of the glucocorticoid receptor (GR).[7] Both Prednicarbate and its primary metabolite, prednisolone-17-ethylcarbonate, are potent GR agonists.

The key pharmacodynamic difference influenced by the C21 ester is likely to be indirect, stemming from the pharmacokinetic variations discussed above.

  • Potency and Onset of Action: A faster hydrolysis of the acetate ester in Prednisolone 17-ethylcarbonate 21-acetate could lead to a more rapid formation of the active metabolite, prednisolone-17-ethylcarbonate, potentially resulting in a faster onset of action. Conversely, the potentially slower hydrolysis of Prednicarbate's propionate ester might provide a more sustained release of the active metabolite.

  • Therapeutic Index: Prednicarbate is noted for its favorable benefit-risk ratio, with potent anti-inflammatory effects and a low atrophogenic potential.[1][8] This is attributed to its selective effects on different skin cells. It strongly suppresses inflammatory cytokines in keratinocytes while having a lesser antiproliferative effect on fibroblasts, which is associated with skin thinning. The sustained, localized release of the active metabolite from the more lipophilic Prednicarbate may contribute to this favorable profile. It is plausible that the different pharmacokinetic profile of the 21-acetate analogue could alter this delicate balance.

Visualizing the Metabolic Activation Pathway

G cluster_0 Stratum Corneum & Epidermis Prednicarbate Prednicarbate Prednisolone-17-ethylcarbonate Prednisolone-17-ethylcarbonate Prednicarbate->Prednisolone-17-ethylcarbonate Cutaneous Esterases (C21 Hydrolysis) Prednisolone 17-ethylcarbonate 21-acetate Prednisolone 17-ethylcarbonate 21-acetate Prednisolone 17-ethylcarbonate 21-acetate->Prednisolone-17-ethylcarbonate Cutaneous Esterases (C21 Hydrolysis) Prednisolone Prednisolone Prednisolone-17-ethylcarbonate->Prednisolone Further Metabolism

Caption: Metabolic activation of Prednicarbate and its 21-acetate analogue in the skin.

IV. Synthesis and Impurity Profiling

Prednicarbate is synthesized from prednisolone. A key intermediate in this process is prednisolone-17-ethylcarbonate. The final step involves the esterification of the C21 hydroxyl group with propionic anhydride or a related reagent.

The presence of Prednisolone 17-ethylcarbonate 21-acetate as an impurity in Prednicarbate preparations likely arises from the presence of acetic anhydride as a contaminant in the propionylating reagent or from a side reaction during synthesis. From a drug development and manufacturing perspective, controlling the level of this impurity is crucial to ensure the consistency and safety of the final drug product.

Workflow for Comparative Synthesis

G cluster_0 Synthesis Pathway Prednisolone Prednisolone Intermediate Prednisolone-17-ethylcarbonate Prednisolone->Intermediate Esterification at C17 Product_A Prednicarbate Intermediate->Product_A Propionylation at C21 Product_B Prednisolone 17-ethylcarbonate 21-acetate Intermediate->Product_B Acetylation at C21

Caption: Divergent final step in the synthesis of Prednicarbate and its 21-acetate analogue.

V. Conclusion for the Drug Development Professional

While Prednicarbate and Prednisolone 17-ethylcarbonate 21-acetate differ by only a single methylene group, this subtle structural change can have a cascading effect on the drug's performance. The key differentiators are rooted in the physicochemical properties imparted by the C21 ester:

  • Lipophilicity and Pharmacokinetics: Prednicarbate, with its C21-propionate, is more lipophilic. This likely enhances its reservoir formation in the stratum corneum and may modulate its rate of metabolic activation, potentially leading to a more sustained therapeutic effect.

  • Therapeutic Index: The established favorable safety profile of Prednicarbate, particularly its low atrophogenic potential, is a result of a finely tuned balance between potent anti-inflammatory action and controlled local metabolism. Any alteration, such as substituting the propionate with an acetate, could shift this balance.

  • Manufacturing and Control: The presence of Prednisolone 17-ethylcarbonate 21-acetate as an impurity in Prednicarbate underscores the importance of stringent control over starting materials and reaction conditions in pharmaceutical manufacturing.

For researchers in drug development, this comparison serves as a compelling case study. It highlights that even the smallest structural modifications can be leveraged to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate to enhance its therapeutic index. Future research could focus on directly comparing the skin penetration, metabolism, and anti-inflammatory versus atrophogenic potential of a series of C21 esters of prednisolone-17-ethylcarbonate to further refine the design of next-generation topical corticosteroids.

VI. References

  • National Center for Biotechnology Information. (n.d.). Prednisolone acetate. PubChem Compound Summary for CID 5834. Retrieved February 13, 2026, from [Link]

  • Gysler, A., Kleuser, B., Sippl, W., et al. (1998). Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin. Pharmaceutical Research, 15(5), 793–800.

  • Gupta, A. K., & Chow, M. (2004). A review of prednicarbate (Dermatop®). Skin Therapy Letter, 9(10), 1–4.

  • Möller, H., & Frosch, P. J. (1987). [Clinical studies with prednicarbate with special reference to double-blind comparisons with common therapeutic preparations]. Zeitschrift für Hautkrankheiten, 62 Suppl 1, 43–50.

  • precisionFDA. (n.d.). PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE. Retrieved February 13, 2026, from [Link]

  • Schäfer-Korting, M., Gysler, A., Kleuser, B., & Korting, H. C. (1997). Prednicarbate versus conventional topical glucocorticoids: pharmacodynamic characterization in vitro. Pharmaceutical Research, 14(12), 1744–1749.

  • Tadano, Y., et al. (1980). [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)]. Nihon Yakurigaku Zasshi, 76(8), 777-791.

  • Wikipedia. (2023, December 29). Prednisolone acetate. Retrieved February 13, 2026, from [Link]

Sources

Pharmacological Activity of Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth pharmacological characterization of Prednisolone 17-(Ethyl Carbonate) 21-Acetate , a specific double-ester corticosteroid analog.

While often encountered in pharmaceutical development as a high-purity impurity (Impurity E) or an active metabolite of the marketed drug Prednicarbate (which is the 21-propionate ester), this molecule possesses distinct physicochemical properties and bioactivity.[1][2] This guide synthesizes its pharmacological profile based on the "double-ester" structure-activity relationship (SAR).[1][2]

Technical Guide & Whitepaper [1][2]

Executive Summary

Prednisolone 17-(ethyl carbonate) 21-acetate (CAS: 671225-23-3) is a non-halogenated, double-ester derivative of prednisolone.[1][2][] It belongs to the "soft drug" class of corticosteroids designed to maximize local anti-inflammatory efficacy while minimizing systemic adverse events (such as HPA axis suppression and skin atrophy).[1][4]

Structurally, it is the 21-acetate analog of the established therapeutic agent Prednicarbate (which carries a 21-propionate group).[1][2] Its pharmacological activity is driven by a unique metabolic activation/inactivation pathway:[2]

  • Lipophilic Entry: The 21-acetate ester facilitates stratum corneum penetration.

  • Bioactivation: Rapid hydrolysis of the C21 ester yields the primary active metabolite, Prednisolone 17-ethyl carbonate .[4]

  • Inactivation: Subsequent hydrolysis of the C17 carbonate yields inactive prednisolone and carbonic acid derivatives, preventing systemic accumulation.[4]

This guide details the molecular pharmacology, metabolic kinetics, and experimental characterization of this compound.[1][4]

Chemical & Molecular Pharmacology[1][3]

Structure-Activity Relationship (SAR)

The molecule's potency is defined by modifications at the C17 and C21 positions of the prednisolone core.

Structural FeatureChemical GroupPharmacological Function
C1, C4 Double Bonds

-diene
Essential for glucocorticoid activity (flattened A-ring).[1][2][4]
C17 Substitution Ethyl CarbonateIncreases lipophilicity and Glucocorticoid Receptor (GR) affinity.[1][4] This is the critical determinant of potency, making it comparable to betamethasone valerate.[4]
C21 Substitution Acetate Protects the side chain from oxidation; increases lipophilicity relative to free alcohol.[4] Key Difference: The acetate ester is more labile (faster hydrolysis) than the propionate found in Prednicarbate.[1]
Halogenation NoneAbsence of C6/C9 halogens reduces atrophogenic potential (skin thinning).[1][4]
Mechanism of Action (Genomic & Non-Genomic)

Upon topical application, Prednisolone 17-(ethyl carbonate) 21-acetate acts as a pro-drug .[1][2][4]

  • Cytosolic Binding: The molecule (or its rapid metabolite Pred-17-EC) diffuses across the cell membrane and binds to the Glucocorticoid Receptor (GR-

    
    ).[1][2]
    
  • Translocation: The ligand-receptor complex translocates to the nucleus.[5]

  • Transrepression (Anti-inflammatory): The complex interferes with NF-

    
    B and AP-1 signaling pathways, inhibiting the transcription of pro-inflammatory cytokines (IL-1
    
    
    
    , IL-6, TNF-
    
    
    ).[1][2][4]
  • Transactivation (Side Effects): It induces the transcription of lipocortin-1 (annexin A1) but, due to the "double-ester" instability, has a reduced duration of action on fibroblast proliferation genes (collagen synthesis), thereby lowering atrophy risk.[1][2][4]

Metabolic Activation & Safety Profile

The defining feature of this molecule is its specific hydrolysis pathway. The 21-acetate group renders it susceptible to rapid esterase cleavage in the epidermis.

The "Double-Ester" Hydrolysis Pathway

The molecule undergoes a two-step bio-transformation.[1][2] The first step activates the drug locally, while the second step inactivates it systemically.[4]

MetabolicPathway Prodrug Prednisolone 17-(Ethyl Carbonate) 21-Acetate (Lipophilic Prodrug) Metabolite1 Prednisolone 17-Ethyl Carbonate (High Potency Active Metabolite) Prodrug->Metabolite1 Step 1: Rapid Hydrolysis (Esterases) Cleavage of C21-Acetate Metabolite2 Prednisolone 21-Ethyl Carbonate (Unstable Intermediate) Metabolite1->Metabolite2 Non-enzymatic Rearrangement (Acyl Migration 17->21) Inactive Prednisolone (Low Potency / Systemic Clearance) Metabolite1->Inactive Step 2: Slow Hydrolysis Cleavage of C17-Carbonate Metabolite2->Inactive Enzymatic Hydrolysis

Figure 1: The metabolic cascade of Prednisolone 17-(ethyl carbonate) 21-acetate.[1][2] The C21-acetate is cleaved first, yielding the highly active C17-monoester.[1][2]

Comparative Kinetics: Acetate vs. Propionate[2]
  • 21-Acetate (This Molecule): Shorter ester chain length.[1][2]

    • Hydrolysis Rate: Faster than propionate.[4]

    • Implication: Rapid onset of action but potentially shorter residence time in the lipophilic stratum corneum.[4]

  • 21-Propionate (Prednicarbate): Longer ester chain.[1][2]

    • Hydrolysis Rate: Slower.[4]

    • Implication: Sustained release reservoir effect in the skin.[4]

Preclinical Efficacy & Data[3]

Relative Potency (Inferred)

Based on the SAR of 17-ethylcarbonate corticosteroids, the 21-acetate analog exhibits the following potency profile compared to standard benchmarks:

ParameterPrednisolone 17-EC 21-AcetatePrednicarbate (21-Propionate)Betamethasone Valerate
Receptor Affinity (RBA) High (via 17-EC)HighHigh
Lipophilicity (LogP) ~2.4 - 2.8~2.9 - 3.2~3.6
Skin Blanching (Vasoconstriction) Potent (Class II/III)Potent (Class II/III)Potent (Class III)
Atrophogenic Potential LowLowModerate/High
Therapeutic Index

The ratio of anti-inflammatory activity (keratinocyte IL-1


 suppression) to atrophogenic activity (fibroblast inhibition) is superior to halogenated steroids.[1]
  • Keratinocytes: Rapid conversion to Pred-17-EC leads to strong inhibition of cytokine release.[1][2]

  • Fibroblasts: Rapid degradation to inactive Prednisolone prevents sustained inhibition of collagen synthesis, preserving skin thickness.[4]

Experimental Protocols

For researchers characterizing this compound (e.g., as Impurity E or a novel formulation candidate), the following protocols are validated standards.

Synthesis via Orthocarbonate Rearrangement

Context: Synthesis of the 17-ethyl carbonate core requires a specific rearrangement reaction.[2]

  • Starting Material: Prednisolone 21-acetate.[1][4][][6][7][8]

  • Reaction: React with ethyl orthocarbonate in the presence of an acid catalyst (e.g., p-TsOH) to form the cyclic 17,21-orthoester.[1][2][4]

  • Hydrolysis/Rearrangement: Controlled acid hydrolysis yields the 17-ethyl carbonate 21-acetate.[1][2]

    • Note: Careful pH control is required to prevent migration of the carbonate group back to position 21.[4]

Vasoconstriction Assay (McKenzie-Stoughton)

Objective: Assess topical bioavailability and potency.[1][2]

  • Preparation: Dissolve compound in ethanol/propylene glycol (1:1) at concentrations of 0.01%, 0.05%, and 0.1%.[1][4]

  • Application: Apply 10 µL to flexor surface of forearm (double-blind, randomized).

  • Occlusion: Cover with non-breathable tape for 16 hours.

  • Scoring: Evaluate skin blanching (pallor) on a 0–3 scale at 2, 4, and 24 hours post-removal.

  • Control: Compare against Prednicarbate 0.1% (positive control) and Vehicle (negative control).

Fibroblast Proliferation Assay (Safety Screen)

Objective: Quantify atrophogenic risk.[1][2][4]

  • Cell Line: Human Dermal Fibroblasts (HDF).[1][4]

  • Treatment: Incubate cells with compound (1 nM – 1 µM) for 72 hours.[1][4]

  • Readout: Measure DNA synthesis via

    
    H-thymidine incorporation or ATP viability (CellTiter-Glo).
    
  • Success Criteria: The IC

    
     for inhibition of proliferation should be significantly higher (less toxic) than that of Betamethasone 17-Valerate.[1]
    

References

  • Gupta, A. K., & Chow, M. (2004).[1][4] A Review of Prednicarbate (Dermatop). Skin Therapy Letter. Retrieved from [Link]

  • Gysler, A., et al. (1985).[1][4] Synthesis of prednicarbate, a non-halogenated topical anti-inflammatory derivative of prednisolone-17-ethylcarbonate esters. Arzneimittel-Forschung. (Source 1.6 in search).

  • Schackert, C., et al. (2012).[1][4] Qualitative and Quantitative Assessment of the Benefit-Risk Ratio of Medium Potency Topical Corticosteroids In Vitro and In Vivo. BioDrugs.

Sources

Methodological & Application

Using Prednisolone 21-acetate 17-ethylcarbonate as an internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Prednisolone 21-acetate 17-ethylcarbonate (PAEC) as a structural analog Internal Standard (IS) for the quantification of Prednisolone and related corticosteroids in biological matrices.[1] While Stable Isotope Labeled (SIL) standards are the gold standard, PAEC offers a cost-effective, high-purity alternative for laboratories where deuterated standards are unavailable or cost-prohibitive.[1] This guide addresses the specific challenges of using a hydrophobic diester IS, including chromatographic separation, ester stability, and the critical validation of matrix effects.

Introduction & Rationale

In quantitative LC-MS/MS bioanalysis, the Internal Standard is the primary control for variability in extraction recovery, injection volume, and ionization efficiency.

Why Prednisolone 21-acetate 17-ethylcarbonate?

  • Structural Fidelity: It shares the identical pregnane nucleus with Prednisolone, ensuring similar ionization behavior in the source (ESI+).

  • Chromatographic Orthogonality: The addition of the 21-acetate and 17-ethylcarbonate groups significantly increases hydrophobicity (LogP).[1] This forces the IS to elute after the analyte, preventing cross-signal interference (crosstalk) often seen with deuterated standards that co-elute.

  • Cost-Efficiency: Synthetic structural analogs are often more accessible for large-scale routine testing than custom deuterated isotopes.[1]

Technical Challenges:

  • Non-Co-elution: Because PAEC does not co-elute with Prednisolone, it cannot instantly compensate for transient matrix effects (ion suppression) at the exact retention time of the analyte. Rigorous "Matrix Factor" validation is required.

  • Ester Instability: The carbonate and acetate ester linkages are susceptible to hydrolysis in alkaline pH or plasma esterases.

Physicochemical Profile

PropertyDataNotes
Compound Name Prednisolone 21-acetate 17-ethylcarbonateAlso known as Prednicarbate Impurity E
CAS Number 671225-23-3
Molecular Formula C₂₆H₃₄O₈
Molecular Weight 474.54 g/mol
Monoisotopic Mass 474.225 Da
Polarity HydrophobicElutes later than Prednisolone on C18
Solubility DMSO, Methanol, AcetonitrilePoor water solubility

Method Development Strategy

Mass Spectrometry Optimization (ESI+)

The molecule ionizes readily in positive electrospray ionization (ESI+) due to the conjugated ketone system.

  • Precursor Ion (Q1): [M+H]⁺ = 475.2 m/z [1]

  • Product Ions (Q3): The collision-induced dissociation (CID) typically involves the sequential loss of the ester groups.

    • Primary Transition (Quantifier):475.2 → 361.2 (Loss of acetate and ethylcarbonate groups, yielding the Prednisolone core).

    • Secondary Transition (Qualifier):475.2 → 147.1 (Characteristic steroid ring fragment).

Chromatographic Conditions

Due to the hydrophobicity difference, a gradient is essential to elute Prednisolone early and elute the IS (PAEC) within a reasonable timeframe.

  • Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 2.1mm)[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient Logic:

    • 0-2 min: Low %B (20%) to retain and separate polar Prednisolone.

    • 2-4 min: Ramp to High %B (90%) to elute the hydrophobic PAEC.

    • 4-5 min: Wash.

Experimental Protocols

Protocol A: Stock Solution Preparation & Stability Control

Warning: Esters are liable to hydrolysis. Do not store in alkaline buffers.

  • Primary Stock: Weigh 1.0 mg PAEC into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Do not use Methanol as primary solvent if long-term storage is intended, to avoid transesterification).[1] Concentration: 100 µg/mL.

  • Working IS Solution: Dilute Primary Stock to 500 ng/mL using Water:Acetonitrile (50:50) + 0.1% Formic Acid .[2]

    • Critical Step: The addition of formic acid lowers the pH (~3.0), inhibiting spontaneous hydrolysis of the carbonate ester.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.

Protocol B: Sample Preparation (Supported Liquid Extraction - SLE)

SLE is preferred over Protein Precipitation (PPT) to remove phospholipids that could cause matrix effects at the later retention time of the IS.

  • Load: Add 200 µL Plasma + 20 µL Working IS Solution to the SLE cartridge (e.g., Biotage Isolute).

  • Wait: Allow to absorb for 5 minutes.

  • Elute: Apply 2 x 600 µL Ethyl Acetate (or MTBE).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (20% ACN / 80% Water).

Validation Logic (The "Self-Validating" System)

Since PAEC does not co-elute with the analyte, you cannot assume it corrects for matrix effects perfectly. You must calculate the Matrix Factor (MF) .

Diagram 1: Validation Workflow for Structural Analog IS

ValidationWorkflow Start Start Validation SelectIS Select IS: Prednisolone Acetate Ethylcarbonate Start->SelectIS CheckRT Check Retention Time (Analyte vs IS separation) SelectIS->CheckRT MatrixExp Matrix Effect Experiment (Post-Column Infusion) CheckRT->MatrixExp CalcMF Calculate Matrix Factor (MF) MF = Peak Area (Matrix) / Peak Area (Solvent) MatrixExp->CalcMF Compare Compare MF(Analyte) vs MF(IS) CalcMF->Compare Decision Is IS-Normalized MF between 0.85 - 1.15? Compare->Decision Pass VALIDATED Proceed to Routine Use Decision->Pass Yes Fail FAIL Re-optimize Extraction or Change IS Decision->Fail No

Caption: Workflow for validating a structural analog internal standard, emphasizing the critical Matrix Factor calculation step.

Protocol C: Matrix Factor Determination
  • Prepare 6 lots of blank matrix (plasma/urine) from different donors.

  • Extract blanks using Protocol B.

  • Post-Extraction Spike: Add Analyte and IS after extraction (at Low and High QC levels).

  • Prepare Reference: Prepare the same concentration in neat solvent.

  • Calculate:

  • Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be < 15% . If the IS suppresses differently than the analyte (due to eluting later), this CV will fail.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
IS Peak Area Decreasing over run Hydrolysis of ester groups in the autosampler.Ensure Reconstitution Solvent contains 0.1% Formic Acid.[2] Keep autosampler at 4°C.
Split Peaks for IS Solvent mismatch.The IS is very hydrophobic. If dissolved in 100% ACN and injected into a high-aqueous initial gradient, it may precipitate.[1] Reconstitute in <30% Organic.
High Variation in IS Response Matrix Effect at High %B.Phospholipids often elute late in the gradient, overlapping with the hydrophobic IS. Extend the gradient wash or switch to SLE/SPE cleanup.
Diagram 2: Degradation Pathway Logic

Degradation cluster_warning RISK ALERT Parent Prednisolone 21-acetate 17-ethylcarbonate (MW 474) Hydrolysis1 Hydrolysis (pH > 7 or Esterases) Parent->Hydrolysis1 Intermediate Prednisolone 17-ethylcarbonate (Loss of Acetate) Hydrolysis1->Intermediate Hydrolysis2 Further Hydrolysis Intermediate->Hydrolysis2 Core Prednisolone (Analyte Interference!) Hydrolysis2->Core

Caption: Degradation pathway of the diester IS. Hydrolysis eventually yields the parent drug, causing critical assay interference.

References

  • LGC Standards. (2025). Prednisolone 17-(Ethyl Carbonate) 21-Acetate Product Information. Retrieved from

  • European Pharmacopoeia (Ph.[3] Eur.). Prednisolone Acetate and Related Substances.[2][3][4] Impurity profiling guidelines.

  • Van Eeckhaut, A., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2] Retrieved from

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Section on Internal Standards and Matrix Effects. Retrieved from

  • Pozo, O. J., et al. (2015). Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Drug Testing and Analysis. Retrieved from

Sources

Application Note: Preparation of Prednisolone 17-(Ethyl Carbonate) 21-Acetate Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for preparing a stable stock solution of Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS: 671225-23-3). This compound, identified as Impurity E in the European Pharmacopoeia (EP) monograph for Prednicarbate, serves as a critical reference standard for purity profiling and stability-indicating methods. Due to the susceptibility of the C17-ethyl carbonate and C21-acetate ester linkages to hydrolysis, precise handling of solvents and storage conditions is required to maintain integrity. This guide recommends a primary stock preparation in anhydrous DMSO at 1.0 mg/mL , validated by HPLC-UV detection at 254 nm.

Introduction & Significance

Chemical Identity

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a synthetic corticosteroid derivative.[] It is structurally analogous to Prednicarbate , differing only at the C21 position where the propionate ester is replaced by an acetate ester.

  • Systematic Name: (11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(acetyloxy)pregna-1,4-diene-3,20-dione[]

  • CAS Number: 671225-23-3[][2][3][4][5]

  • Molecular Formula: C₂₆H₃₄O₈[2][4]

  • Molecular Weight: 474.54 g/mol

  • Regulatory Status: EP Impurity E (Prednicarbate)[][3]

Structural Context

The molecule contains two ester functionalities:

  • C17 Position: Ethyl Carbonate (Sensitive to base-catalyzed hydrolysis/transesterification).

  • C21 Position: Acetate (Susceptible to enzymatic and chemical hydrolysis).

Understanding this structure is vital for selecting solvents that prevent degradation during storage.

Physicochemical Profile

The following properties dictate the experimental design for stock preparation:

PropertySpecificationExperimental Implication
Appearance White to off-white crystalline solidVisual inspection for degradation (yellowing).
Solubility (DMSO) Soluble (>10 mg/mL)Recommended solvent for primary stock.
Solubility (Methanol) Slightly SolubleSuitable for secondary dilutions/working standards.
Solubility (Water) Practically InsolubleAvoid aqueous buffers for primary stock to prevent precipitation and hydrolysis.
UV Max ~254 nmDetection wavelength for HPLC quantification.[6][7]
Hygroscopicity ModerateStore desicated; handle in low-humidity environment.

Materials & Equipment

Reagents[8]
  • Target Compound: Prednisolone 17-(Ethyl Carbonate) 21-Acetate (>95% purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Rationale: DMSO prevents hydrolysis and ensures complete solubilization of the hydrophobic steroid core.

  • Secondary Solvent (for HPLC): Acetonitrile (ACN) or Methanol (MeOH), HPLC Grade.

Equipment
  • Balance: Analytical Microbalance (Readability 0.01 mg).

  • Vials: Amber borosilicate glass vials (2 mL and 4 mL) with PTFE-lined caps.

  • Mixing: Vortex mixer and Ultrasonic bath (temperature controlled).

  • Pipettes: Calibrated micropipettes (P1000, P200).

Protocol: Stock Solution Preparation

Workflow Diagram

The following diagram illustrates the critical path for preparing the stock solution, emphasizing the "No Water" rule for the primary stock.

StockPreparation cluster_QC Quality Control Start Start: Solid Reference Standard Weigh Weigh ~1-5 mg (Analytical Balance) Start->Weigh Solvent Add Anhydrous DMSO (Target: 1.0 mg/mL) Weigh->Solvent Dissolve Vortex (30s) -> Sonicate (2 min) < 30°C Solvent->Dissolve Inspect Visual Inspection: Clear Solution? Dissolve->Inspect Inspect->Dissolve No (Particulates remain) Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Inspect->Aliquot Yes Store Store at -20°C (Long Term) Aliquot->Store

Caption: Step-by-step workflow for the preparation of Prednisolone 17-(Ethyl Carbonate) 21-Acetate stock solution in DMSO.

Step-by-Step Procedure

Objective: Prepare 5 mL of a 1.0 mg/mL Stock Solution.

  • Equilibration: Allow the vial of solid reference standard to equilibrate to room temperature (20-25°C) before opening to prevent moisture condensation.

  • Weighing:

    • Place a clean, dry 10 mL amber volumetric flask (or amber glass vial) on the balance.

    • Tare the balance.

    • Accurately weigh 5.00 mg ± 0.1 mg of Prednisolone 17-(Ethyl Carbonate) 21-Acetate. Record the exact mass (

      
      ).
      
  • Solvent Addition:

    • Add approximately 3-4 mL of Anhydrous DMSO .

    • Note: Do not fill to volume yet.

  • Dissolution:

    • Cap the flask/vial tightly.

    • Vortex for 30 seconds.

    • If particulates remain, sonicate for 2-5 minutes. Ensure the bath water temperature does not exceed 30°C to prevent thermal degradation.

  • Final Volume Adjustment:

    • If using a volumetric flask, dilute to the mark with DMSO.

    • If using a vial, add the calculated volume of DMSO to achieve exactly 1.0 mg/mL based on

      
      .
      
    • Calculation:

      
      .
      
  • Homogenization: Invert the container 10 times to ensure a uniform concentration.

Storage & Stability[9]
  • Condition: -20°C or -80°C.

  • Container: Amber glass with PTFE-lined caps (protects from light and solvent leaching).

  • Shelf Life:

    • Solid: 2-3 years (desiccated).[8]

    • DMSO Stock (1 mg/mL): 6 months at -20°C.

    • Working Solution (Aqueous/Organic mix): Use immediately (stable < 24 hours).

Quality Control (HPLC Analysis)

To verify the concentration and purity of the prepared stock, use the following HPLC conditions adapted from Prednicarbate impurity profiling methods.

ParameterCondition
Column C18 (e.g., Phenomenex Gemini or Inertsil ODS-3), 150 x 4.6 mm, 3-5 µm
Mobile Phase A Water (Milli-Q)
Mobile Phase B Acetonitrile : Tetrahydrofuran (THF) (Standard ratio often 85:15)
Gradient Isocratic or Gradient (typically 40-60% B depending on column)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Injection Vol 10 - 20 µL
Expected RT Impurity E typically elutes before Prednicarbate due to the acetate vs propionate difference (less hydrophobic).

QC Check: Inject the stock solution (diluted to 50 µg/mL in Mobile Phase) and verify a single peak >98% area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation upon dilution Shock precipitation when adding aqueous buffer.Dilute stock into Methanol first, then slowly add water/buffer while vortexing.
Extra peaks in HPLC Hydrolysis of C17 or C21 esters.Ensure DMSO is anhydrous. Check if stock was left at Room Temp > 24h. Prepare fresh.
Low Peak Area Incomplete dissolution or adsorption.Sonicate longer (check temp). Use glass vials (avoid plastics that absorb steroids).

Safety & Handling (SDS Summary)

  • Hazard Classification: Corticosteroid (Potent). Suspected Repr. 2 (Suspected of damaging the unborn child).

  • Routes of Entry: Inhalation, Skin absorption.

  • PPE:

    • Respiratory: N95 or P100 respirator if handling powder.

    • Skin: Nitrile gloves (Double gloving recommended for DMSO solutions as DMSO penetrates skin and carries the drug).

    • Eyes: Safety goggles.

  • Spill Cleanup: Absorb with inert material (vermiculite), place in hazardous waste container. Wash area with soap and water.

References

  • LGC Standards. Prednisolone 17-(Ethyl Carbonate) 21-Acetate Product Page. Retrieved from

  • Toronto Research Chemicals (TRC). Prednisolone 17-(Ethyl Carbonate) 21-Acetate Datasheet. CAS 671225-23-3.[][2][3][4][5] Retrieved from

  • European Pharmacopoeia (Ph.[6][9] Eur.). Prednicarbate Monograph 1460. (Defines Impurity E).

  • BOC Sciences. Prednisolone 17-(Ethyl Carbonate) 21-Acetate Properties and Stability. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Prednisolone Acetate Derivatives. Retrieved from

Sources

Application Note: High-Resolution TLC Profiling of Prednisolone Esters

Author: BenchChem Technical Support Team. Date: February 2026

From Lipophilic Prodrugs to Hydrophilic Salts

Introduction & Scientific Context

Prednisolone is a synthetic glucocorticoid used extensively for its anti-inflammatory and immunosuppressive properties. In drug development, it is rarely used solely as a free base; it is derivatized into esters to modulate solubility and bioavailability.

This creates a unique chromatographic challenge:

  • Prednisolone Acetate: Highly lipophilic, used in ophthalmic suspensions and intramuscular depots.

  • Prednisolone Sodium Phosphate: Highly hydrophilic/ionic, used in soluble injectable formulations and oral solutions.

A "one-size-fits-all" TLC method often fails because the polarity gap between these esters is too wide. A system that moves the Acetate will elute the Phosphate at the solvent front (Rf = 1.0), while a system designed for the Phosphate will leave the Acetate at the origin (Rf = 0.0).

This guide provides two distinct, self-validating protocols optimized for these opposing polarities, grounded in the principles of partition chromatography.

Chemical Basis of Separation

The separation logic relies on the interaction between the steroid backbone (cyclopentanoperhydrophenanthrene ring) and the functional group at the C-21 position.

  • The Stationary Phase (Silica Gel 60 F254): The silanol groups (Si-OH) are acidic and polar. They retain compounds via hydrogen bonding and dipole-dipole interactions.

  • The Mobile Phase Strategy:

    • For Lipophilic Esters: We use a non-polar solvent (Chlorinated hydrocarbons) modified with a small amount of polar solvent (Methanol) to "tune" the elution power.

    • For Hydrophilic Salts: We must disrupt the strong interaction between the ionic phosphate group and the silica. This requires a highly polar, protic system (Butanol/Acid/Water) to compete for active sites.

Experimental Protocols

Protocol A: Lipophilic Esters (Prednisolone Acetate/Valerate)

Target: Non-polar prodrugs and impurities.

Reagents:

  • Chloroform (HPLC Grade) or Dichloromethane (DCM)

  • Methanol (HPLC Grade)

  • Standard: Prednisolone Acetate USP Reference Standard[1][2]

Mobile Phase Preparation: Prepare a mixture of Chloroform : Methanol (90 : 10 v/v) . Note: If using DCM, the equivalent polarity is roughly DCM : Methanol : Water (95 : 5 : 0.5).

Step-by-Step Workflow:

  • Chamber Saturation (Critical): Line a twin-trough chamber with filter paper. Pour 20 mL of mobile phase over the paper. Close lid and equilibrate for 30 minutes. Why: Prevents "edge effects" and ensures reproducible Rf values.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Chloroform:Methanol (1:1).

  • Spotting: Apply 5 µL of sample and standard 1.5 cm from the bottom edge. Band width: 6 mm.

  • Development: Develop until the solvent front reaches 80% of the plate height (~8 cm).

  • Drying: Air dry in a fume hood for 5 minutes.

Protocol B: Hydrophilic Esters (Prednisolone Sodium Phosphate)

Target: Polar salts and free base degradation products.

Reagents:

  • n-Butanol[3][4]

  • Glacial Acetic Acid[2][4][5][6]

  • Water (Deionized)[7]

Mobile Phase Preparation: Prepare a mixture of n-Butanol : Glacial Acetic Acid : Water (60 : 20 : 20 v/v/v) .[5] Note: This is a classic "BAW" system. The acetic acid suppresses the ionization of residual silanols, reducing tailing for ionic species.

Step-by-Step Workflow:

  • Chamber Saturation: Required (45 minutes). This viscous mobile phase moves slowly; equilibrium is vital.

  • Sample Prep: Dissolve 10 mg of sample in Methanol (avoid chloroform as phosphate salts are insoluble).

  • Spotting: Apply 2-5 µL. Caution: Water-rich mobile phases can cause spot broadening; keep application zones small.

  • Development: Run time will be significantly longer than Protocol A (approx. 2-3 hours for 10 cm).

  • Drying: Warm air stream is required to remove the acetic acid and butanol.

Visualization & Detection Logic

We employ a "Triangulation Strategy" using three detection modes to confirm identity and purity.

Detection ModeMethodMechanismSelectivity
1. UV Quenching UV Light at 254 nmThe conjugated enone system (Ring A) absorbs UV. The F254 indicator glows green; the steroid appears as a dark spot.Non-destructive. Detects all corticosteroids.
2. Specific Chemical Blue Tetrazolium (BT) SpraySpray with 0.5% BT in methanol + NaOH.Redox reaction with the C-17 α-ketol side chain. Yields Blue/Purple spots on white background.
3. Universal Charring Sulfuric Acid / Methanol (10%)Spray and heat at 110°C for 5 mins.Acid-catalyzed dehydration/oxidation. Yields brown/black spots (fluorescent under UV 366nm).[4]

Data Summary: Expected Rf Values

CompoundProtocol A (Chloroform/MeOH)Protocol B (BAW 6:2:2)
Prednisolone Acetate 0.45 ± 0.03 0.85 - 0.90 (Elutes near front)
Prednisolone (Free Base) 0.20 ± 0.030.65 ± 0.05
Prednisolone Na Phosphate 0.00 (Stays at origin)0.40 ± 0.04
Hydrocortisone (Impurity) 0.15 ± 0.030.60 ± 0.05

Note: Rf values are relative and dependent on humidity and temperature. Always run a concurrent standard.

Visualization of Workflows

Figure 1: Method Selection Logic

This decision tree guides the analyst to the correct mobile phase based on the ester type.

TLC_Selection Start Start: Identify Sample Type Decision Is the Steroid Lipophilic or Hydrophilic? Start->Decision Lipophilic Lipophilic (Acetate, Valerate, Propionate) Decision->Lipophilic Non-polar ester Hydrophilic Hydrophilic / Ionic (Sodium Phosphate, Succinate) Decision->Hydrophilic Ionic salt SystemA Protocol A: Non-Polar System Chloroform : MeOH (9:1) Lipophilic->SystemA SystemB Protocol B: Polar/Protic System Butanol : Acid : Water (6:2:2) Hydrophilic->SystemB ResultA Result: Acetate resolves (Rf ~0.45) Phosphate stays at origin SystemA->ResultA ResultB Result: Phosphate resolves (Rf ~0.40) Acetate moves to front SystemB->ResultB

Caption: Decision matrix for selecting the appropriate mobile phase based on Prednisolone ester polarity.

Figure 2: The "Triangulation" Detection Workflow

A sequential detection process to maximize data extraction from a single plate.

Detection_Workflow Step1 1. UV 254 nm (Non-Destructive) Step2 2. Mark Spots (Pencil) Step1->Step2 Step3 3. Chemical Derivatization (Choose One) Step2->Step3 OptionA Option A: Specificity Blue Tetrazolium Spray Step3->OptionA For ID OptionB Option B: Sensitivity H2SO4 Charring + Heat Step3->OptionB For Impurities OutcomeA Blue Spots (Confirms Corticosteroid) OptionA->OutcomeA OutcomeB Black/Fluorescent Spots (All Organics) OptionB->OutcomeB

Caption: Sequential detection workflow allowing non-destructive viewing followed by specific chemical confirmation.

Troubleshooting & System Suitability

Common Failure Modes
  • Tailing Spots in Protocol B:

    • Cause: Interaction between the phosphate group and silica metals/silanols.

    • Fix: Ensure Glacial Acetic Acid is fresh. Pre-wash the plate with Methanol if using lower quality silica.

  • "Smiling" Solvent Front:

    • Cause: Uneven saturation in the chamber (Edge Effect).

    • Fix: Use filter paper liners (wicking) and allow full 30-45 min saturation time.

  • Secondary Spots (Ghosting):

    • Cause: Decomposition of Prednisolone Acetate in Methanol if left overnight.

    • Fix: Prepare samples immediately before spotting. Esters can hydrolyze back to the free base in solution.

System Suitability Criteria (Self-Validation)

For a valid run, the following must be observed:

  • Resolution (Rs): The separation between Prednisolone (Free Base) and the Ester must be clear (ΔRf > 0.15).

  • Spot Shape: Symmetry factor should be between 0.8 and 1.2 (no excessive tailing).

  • Detection: The Limit of Detection (LOD) under UV 254nm should be visible at 0.5 µg loading.

References

  • United States Pharmacopeia (USP). Prednisolone Acetate: Identification and Chromatographic Purity. USP-NF. (Standard reference for Chloroform/Methanol systems).

  • British Pharmacopoeia (BP). Prednisolone Sodium Phosphate: Identification by TLC. (Reference for Butanol/Acetic Acid/Water systems).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Source for general steroid visualization reagents like Blue Tetrazolium).

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (Source for chamber saturation and edge effect troubleshooting).

  • PubChem Database. Prednisolone Acetate (CID 10989) and Prednisolone Phosphate (CID 11443). (Chemical structure and polarity data).

Sources

Troubleshooting & Optimization

Technical Support Center: Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Prednisolone 17-(Ethyl Carbonate) 21-Acetate. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a corticosteroid diester, often encountered as a related substance or impurity in the synthesis of other corticosteroids like Prednicarbate.[1][] Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

This guide provides in-depth, experience-driven answers to common questions, troubleshooting for analytical challenges, and validated protocols to help you navigate your experiments with confidence.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental questions researchers have about the stability and handling of Prednisolone 17-(Ethyl Carbonate) 21-Acetate.

Q1: What are the primary chemical liabilities of Prednisolone 17-(Ethyl Carbonate) 21-Acetate?

A1: The molecule's structure contains two ester functional groups: an ethyl carbonate at the C17 position and an acetate at the C21 position. These ester linkages are the most significant chemical liabilities and are susceptible to hydrolysis.[3] Based on the established chemistry of corticosteroids, the primary degradation pathway is the cleavage of these ester bonds, particularly under non-neutral pH conditions (both acidic and alkaline).[3][4] Additionally, like other corticosteroids, the steroid nucleus and dihydroxyacetone side chain can be susceptible to oxidation and photodegradation.[3]

Q2: What are the expected major degradation products?

A2: The degradation proceeds via a stepwise hydrolysis of the two ester groups. The expected degradation products are:

  • Prednisolone 21-Acetate: Formed by the hydrolysis of the 17-ethyl carbonate group.

  • Prednisolone 17-(Ethyl Carbonate): Formed by the hydrolysis of the 21-acetate group.[5]

  • Prednisolone: The final hydrolysis product, formed when both ester groups are cleaved.[5]

The relative amounts of these intermediates will depend on the specific conditions (pH, temperature) and the relative lability of the two ester groups.

Q3: Why is it critical to develop a "stability-indicating" analytical method for this compound?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[6] For regulatory purposes (following ICH guidelines), it is mandatory to demonstrate that your analytical method can separate the parent compound from all potential degradants.[7] This ensures that the measured potency of the drug is real and not falsely inflated by co-eluting species, and it allows for the accurate monitoring of impurity levels over the shelf-life of a product.

Section 2: Troubleshooting Guide for Analytical Experiments

This section is formatted to address specific issues you might encounter during the HPLC analysis of Prednisolone 17-(Ethyl Carbonate) 21-Acetate and its degradants.

Issue 1: "My chromatogram shows several unexpected peaks after sample preparation. How can I confirm if they are degradation products?"

Root Cause & Solution: Unexpected peaks can arise from contamination, excipients, or actual degradation. The most robust method to identify degradation products is to perform a forced degradation study .[3][7] This involves intentionally stressing the drug substance under harsh conditions to generate the likely degradants. By comparing the chromatograms of the stressed samples to a control (unstressed) sample, you can identify the peaks corresponding to degradation products.

For a detailed methodology, see Protocol 1: Forced Degradation Study Workflow.

Issue 2: "I am struggling to achieve baseline separation between the parent peak and Prednisolone or Prednisolone 21-Acetate."

Root Cause & Solution: This is a common challenge due to the structural similarity of these compounds.[8][9] Poor resolution can compromise accurate quantification.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Organic Modifier: Adjust the ratio of acetonitrile/methanol to water. Sometimes, a small percentage of a third solvent, like tetrahydrofuran, can significantly alter selectivity for steroids.[10][11]

    • pH Adjustment: While steroids are neutral, subtle pH changes can affect the ionization of silanol groups on the column, altering retention and peak shape. Ensure the mobile phase pH is stable.

  • Column Selection:

    • A standard C18 column may not provide sufficient retention or selectivity for these polar compounds.[12]

    • Consider using a polar-endcapped C18 column (often labeled "AQ") . These columns are designed to provide enhanced retention for polar analytes under highly aqueous mobile phase conditions and can improve resolution.[12]

  • Gradient Elution: If isocratic elution fails, a shallow gradient program can often provide the necessary resolving power to separate closely eluting peaks.[8]

  • Temperature: Adjusting the column temperature (e.g., between 30-45 °C) can influence viscosity and mass transfer, which may improve separation efficiency.[3][11]

Issue 3: "My peaks are tailing, making integration difficult and inaccurate."

Root Cause & Solution: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[13]

Troubleshooting Steps:

  • Check for Column Contamination: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then back) to remove strongly retained contaminants.

  • Assess Sample Overload: Inject a dilution of your sample. If the peak shape improves, you may be overloading the column.[13]

  • Mobile Phase pH: Unwanted interactions with free silanol groups on the silica packing are a common cause of tailing for polar compounds. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress this effect.

  • Guard Column: If not already in use, a guard column can protect the analytical column from contaminants in the sample matrix that cause peak tailing.

Section 3: Key Protocols & Methodologies

These protocols provide a starting point for your experimental work. They should be adapted and validated for your specific equipment and sample matrix.

Protocol 1: Forced Degradation Study Workflow

This protocol is essential for identifying potential degradation products and validating a stability-indicating method, as mandated by ICH guidelines.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Prednisolone 17-(Ethyl Carbonate) 21-Acetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions (Perform in parallel with a control sample protected from stress):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration with the mobile phase.[3]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4-8 hours (basic hydrolysis is often faster). Neutralize with 0.1 N HCl and dilute to a working concentration.[3][4]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a working concentration.[14]

  • Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for seven hours.[6] Also, store a solution of the compound at 60°C. Prepare samples for analysis by dissolving/diluting to a working concentration.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber to provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze against a control sample protected from light.[4]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using your HPLC method. Aim for 5-20% degradation of the main peak to ensure that significant degradation products are formed without being further degraded themselves.

Protocol 2: Example Stability-Indicating HPLC Method

This method serves as a robust starting point for separating Prednisolone 17-(Ethyl Carbonate) 21-Acetate from its primary hydrolytic degradants.

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UHPLC with UV/DAD DetectorDAD (Diode Array Detector) is preferred as it allows for peak purity analysis.
Column Phenomenex Gemini C18 (150 mm x 4.6 mm, 3 µm) or equivalent polar-endcapped C18 column.[8]Provides good retention and selectivity for structurally similar steroids.[8][12]
Mobile Phase A Water with 0.1% Formic AcidThe acid helps to control silanol interactions and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography of steroids.[15]
Gradient Program Start at 30% B, ramp to 70% B over 20 minutes, hold for 5 minutes, return to initial conditions.A gradient is often necessary to resolve the parent compound from the more polar degradants (like Prednisolone) and any less polar impurities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 40°CElevated temperature can improve efficiency and reduce backpressure.[11]
Detection 254 nm[3][8]Corticosteroids with a pregna-1,4-diene-3,one chromophore have a strong absorbance maximum around this wavelength.[16]
Injection Volume 10 µLAdjust as needed based on sample concentration and detector sensitivity.
Section 4: Data Interpretation & Visualization

Visual aids are crucial for understanding complex chemical processes and analytical workflows.

Predicted Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway for Prednisolone 17-(Ethyl Carbonate) 21-Acetate. Hydrolysis can occur at either ester position, leading to two primary intermediates before complete hydrolysis to Prednisolone.

G parent Prednisolone 17-(Ethyl Carbonate) 21-Acetate inter1 Prednisolone 21-Acetate parent->inter1 - Ethyl Carbonate (Hydrolysis @ C17) inter2 Prednisolone 17-(Ethyl Carbonate) parent->inter2 - Acetate (Hydrolysis @ C21) final Prednisolone inter1->final - Acetate (Hydrolysis @ C21) inter2->final - Ethyl Carbonate (Hydrolysis @ C17)

Caption: Predicted hydrolytic degradation pathway.

Summary of Forced Degradation Conditions

The table below summarizes the stress conditions from Protocol 1 and the expected outcomes, helping you to tentatively identify degradation peaks in your chromatograms.

Stress ConditionReagents/ParametersPrimary Degradation MechanismExpected Major Degradants
Acid Hydrolysis 0.1 N HCl, 60°C[3]HydrolysisPrednisolone 21-Acetate, Prednisolone 17-(Ethyl Carbonate), Prednisolone[4]
Alkaline Hydrolysis 0.1 N NaOH, RT[3]HydrolysisPrednisolone 21-Acetate, Prednisolone 17-(Ethyl Carbonate), Prednisolone[4]
Oxidation 3% H₂O₂, RT[14]OxidationVarious oxidized species; potential for modification of the steroid nucleus or side chain.[3]
Thermal (Dry Heat) 105°C[6]ThermolysisDegradation may be limited, but could include hydrolysis if moisture is present.
Photodegradation Sunlight / UV Chamber[4]PhotolysisA complex mixture of degradants is possible.[3]
HPLC Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve common HPLC issues encountered during the analysis of corticosteroids.

G start_node Problem Observed in Chromatogram d1 What is the issue? start_node->d1 decision_node decision_node process_node process_node end_node Problem Resolved p1 1. Adjust Mobile Phase Ratio 2. Try Polar-Endcapped Column 3. Implement Shallow Gradient d1->p1 Poor Resolution p2 1. Check for Column Overload 2. Add 0.1% Acid to Mobile Phase 3. Flush Column / Use Guard Column d1->p2 Peak Tailing p3 1. Ensure Mobile Phase is Degassed 2. Check for Leaks in System 3. Allow Column to Equilibrate Longer d1->p3 Drifting Baseline p1->end_node p2->end_node p3->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

References
  • BenchChem. (n.d.). Preventing degradation of Methyl prednisolone-16alpha-carboxylate during storage.
  • Ali, A., et al. (2018). Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations. [Source not explicitly stated, but content is from a scientific publication].
  • ResearchGate. (n.d.). Chemical stability of prednisone oral suspension and drug substance. Retrieved from

  • European Pharmacopoeia 6.0. (2008). Prednisolone.
  • ResearchGate. (n.d.). Characterization of Prednisone Degradants via Forced Degradation Studies. Retrieved from

  • Li, M., et al. (2012). Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations. Journal of Pharmaceutical Sciences, 101(6), 2109-22. Retrieved from [Link]

  • Kovács, Z., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Retrieved from [Link]

  • Aljabari, F. I. (n.d.). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. Retrieved from [Link]

  • PE Polska. (n.d.). Improved HPLC Separation of Steroids Using a Polar End Capped LC Column. Retrieved from [Link]

  • Algaradi, A. A. S. A., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. EC Pharmaceutical Science, 2(3), 312-324. Retrieved from [Link]

  • Kovács, Z., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. ACS Omega. Retrieved from [Link]

  • precisionFDA. (n.d.). PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE. Retrieved from [Link]

  • Kumar, V., et al. (2012). Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. [Source not explicitly stated, but content is from a scientific publication]. Retrieved from [Link]

  • Parekh, A. S., & Joshi, S. (2016). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Prednisolone Acetate and Ofloxacin in it. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]

Sources

Troubleshooting retention time shifts for Prednicarbate impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Scientist's Guide to Troubleshooting Retention Time Shifts in HPLC

Welcome to the technical support center for Prednicarbate analysis. As researchers and drug development professionals, we understand that reproducible and accurate data is paramount. Unstable retention times during the analysis of Prednicarbate and its impurities can compromise data integrity, leading to costly delays and questionable results. This guide is designed to be your first line of defense, providing field-proven insights and systematic protocols to diagnose and resolve these common chromatographic challenges.

Our approach moves beyond simple checklists. We will delve into the causality behind each issue, empowering you to not only fix the problem at hand but also to prevent its recurrence. This is a self-validating system of troubleshooting, grounded in the fundamental principles of liquid chromatography.

Part 1: Initial Diagnosis - Where Do I Start?

Retention time (RT) shifts are rarely random; they are symptoms of an underlying issue. The first step is to observe the nature of the shift, as this provides a crucial clue to the root cause.

Q1: All my peaks—Prednicarbate and its impurities—are shifting to earlier or later times together. What's the first thing I should check?

When all peaks in a chromatogram shift proportionally, the issue is almost always systemic or physical, affecting the entire chromatographic run.[1] The problem lies with a parameter that influences the overall speed of the mobile phase or the path length of the analytes.

Core Explanation: The retention time (


) is fundamentally determined by the column void time (

) and the retention factor (

), which is a measure of how strongly an analyte interacts with the stationary phase. If

changes, all peaks will shift. This is typically caused by a change in the mobile phase linear velocity.

Troubleshooting Protocol:

  • Verify Flow Rate: A change in flow rate is the most common culprit.[2][3][4]

    • Action: Use a calibrated flow meter to measure the eluent from the column outlet. Alternatively, collect the eluent in a 10 mL graduated cylinder for a set time (e.g., 10 minutes for a 1.0 mL/min flow rate) to verify the volume.[5]

    • If Incorrect: Check pump settings in the software. Investigate the pump for leaks (especially around seals and fittings), faulty check valves, or air bubbles in the solvent lines.[4][6][7] Thoroughly degas the mobile phase.[8]

  • Inspect for Leaks: A leak anywhere in the system before the column will reduce the flow rate through the column, causing retention times to increase.[4][6]

    • Action: Visually inspect all fittings from the pump to the detector. Look for salt deposits (from buffers) or drips. Tighten any loose fittings.

  • Check for Air Bubbles: Air bubbles can compress in the pump head, leading to an inconsistent and lower-than-set flow rate.[9]

    • Action: Purge the pump thoroughly. Ensure your mobile phase is properly degassed using an in-line degasser, sonication, or helium sparging.

  • Verify Column Temperature: Temperature affects mobile phase viscosity and, consequently, interaction kinetics. A lower temperature increases viscosity, leading to higher backpressure and potentially longer retention times. A higher temperature does the opposite.[3][4][8]

    • Action: Ensure the column oven is on and set to the correct temperature. Verify the actual temperature with an independent, calibrated thermometer if possible.

G start Disconnect Column from Detector step1 1. Flush with Mobile Phase (No Buffer, e.g., 95:5 Water/ACN) ~20 column volumes start->step1 step2 2. Flush with 100% Acetonitrile ~20 column volumes step1->step2 step3 3. Flush with 100% Isopropanol (IPA) ~20 column volumes step2->step3 step4 4. Flush again with 100% Acetonitrile ~20 column volumes step3->step4 step5 5. Flush with Mobile Phase (No Buffer) ~20 column volumes step4->step5 end Reconnect to Detector & Equilibrate with full Mobile Phase step5->end

Sources

Technical Support Hub: Purification of Prednisolone 17-(Ethyl Carbonate) 21-Acetate

[1]

Introduction: The "Double-Ester" Dilemma

Welcome to the technical support center. If you are working with Prednisolone 17-(Ethyl Carbonate) 21-Acetate (hereafter referred to as P-17EC-21A ), you are likely encountering a specific set of challenges related to its asymmetric diester structure.

Unlike standard corticosteroids, P-17EC-21A contains two distinct hydrolysable groups:[1]

  • C17 Position: An ethyl carbonate moiety (

    
    ).[1]
    
  • C21 Position: An acetate ester (

    
    ).[1]
    

The Core Challenge: The C17-carbonate is sterically hindered but sensitive to nucleophilic attack, while the C21-acetate is chemically labile and prone to enzymatic or solvolytic hydrolysis.[1] Furthermore, this molecule is highly lipophilic, often leading to "oiling out" during crystallization rather than forming a discrete lattice.[1]

This guide addresses these issues using a Question-Answer (Q&A) format derived from real-world troubleshooting scenarios.

Module 1: Chromatographic Separation (HPLC & Flash)

Q1: I cannot resolve P-17EC-21A from its mono-ester precursor (Prednisolone 17-ethyl carbonate). They co-elute on my C18 column. What is happening?

Diagnosis: This is a classic "Hydrophobic Masking" issue.[1] The 17-ethyl carbonate group dominates the hydrophobic interaction profile. Adding the small acetyl group at C21 increases lipophilicity only marginally, leading to poor selectivity (

1

The Fix: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) Stationary Phase. [1]

  • Mechanism: The steroid backbone possesses a conjugated enone system (Ring A).[1] Phenyl-based columns utilize

    
     interactions with the steroid skeleton.[1] The acetylation at C21 alters the electron density and conformation slightly, providing a secondary separation mechanism beyond simple hydrophobicity.[1]
    

Recommended Protocol (Analytical & Prep):

ParameterStandard C18 (Problematic)Recommended Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl (High Coverage)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.05% Trifluoroacetic Acid (TFA)
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Gradient 50-90% B40-75% B (Lower elution strength needed)
Temperature 25°C35-40°C (Improves mass transfer)

Critical Note: Use TFA only if you are not using Mass Spectrometry (MS).[1] For MS, stick to Formic Acid but lower the gradient slope to 0.5% per minute to maximize resolution.[1]

Q2: My peak shape is tailing significantly. Is this column fouling?

Diagnosis: Likely not fouling.[1] It is usually silanol interaction .[1] The 11

The Fix:

  • End-capping: Ensure your column is "fully end-capped."[1]

  • Ionic Strength: Add 10-20 mM Ammonium Acetate to the aqueous phase (pH 4.5). This masks silanols better than simple acid modifiers.[1]

Module 2: Chemical Stability & Workup

Q3: During workup, I see a new impurity appearing at RRT 0.85. Is this the 21-OH hydrolysis product?

Diagnosis: Yes. The C21-acetate is the "weak link." However, you must also rule out the C17-carbonate hydrolysis .[1]

  • Impurity A: Prednisolone 17-ethyl carbonate (Loss of C21-acetate).[1] Most Common.

  • Impurity B: Prednisolone 21-acetate (Loss of C17-carbonate).[1] Rare in acid, common in base.[1]

The Stability Matrix:

ConditionC17-Carbonate StabilityC21-Acetate StabilityResulting Product
Acidic (pH < 3) HighModerateSlow degradation to P-17EC
Neutral (pH 6-7) HighModerateStable
Basic (pH > 8) Low Very Low Rapid Saponification (Total Hydrolysis)

Visualization: Degradation Pathways The following diagram illustrates the critical degradation nodes you must avoid.

DegradationPathwayscluster_legendStability ZoneTargetTarget: P-17EC-21A(Diester)Mono17Impurity A:Prednisolone 17-EC(C21 Hydrolysis)Target->Mono17  pH < 4 or Enzymes  Mono21Impurity B:Prednisolone 21-Acetate(C17 Hydrolysis)Target->Mono21  pH > 8 (Base)  ParentPrednisolone(Fully Hydrolyzed)Mono17->Parent  Strong Acid/Base  Mono21->Parent  Rapid Hydrolysis  

Caption: Degradation logic. Note that basic conditions (pH > 8) trigger rapid failure of both ester linkages.[1]

Q4: How do I remove the acetic acid byproduct without inducing hydrolysis?

The Fix: A Neutral Wash Strategy. Do not use Sodium Bicarbonate (

1
  • Solvent: Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash: Use 0.5 M Phosphate Buffer (pH 6.5) . This provides enough buffering capacity to neutralize residual acetic acid without exposing the diester to alkaline conditions.

  • Drying: Dry over

    
     immediately. Do not let the solution sit wet.[1]
    

Module 3: Crystallization & Isolation

Q5: The product comes out as a sticky oil/gum instead of crystals. How do I fix this?

Diagnosis: P-17EC-21A is a "greasy" diester.[1] In solvents like Methanol or Ethanol, it holds onto solvent molecules, preventing lattice formation.[1]

The Fix: The "Cloud Point" Titration Method. You need a solvent system that solubilizes the impurities but forces the diester out slowly.

Protocol:

  • Dissolution: Dissolve the oil in a minimum volume of Acetone (Acetone is better than alcohols as it does not participate in H-bonding as a donor).[1]

  • Temperature: Warm to 40°C.

  • Anti-solvent: Slowly add n-Heptane dropwise.[1]

  • Seeding: When the solution turns slightly turbid (cloud point), stop. Add a seed crystal of pure P-17EC-21A.[1]

  • Cooling: Cool very slowly (5°C per hour) to 0°C. Rapid cooling traps impurities and causes oiling.[1]

Solubility Data Table:

SolventSolubility (25°C)Role in Purification
Dichloromethane > 100 mg/mLGood for extraction, bad for crystallization (too soluble).[1]
Methanol ~ 50 mg/mLRisk of solvolysis/transesterification over time.
Acetone ~ 80 mg/mLIdeal Primary Solvent.
Water < 0.01 mg/mLStrong anti-solvent (causes oiling).[1]
n-Heptane < 1 mg/mLIdeal Anti-Solvent.

Module 4: Structural Verification

Q6: How do I prove I have the 17-Ethyl Carbonate 21-Acetate and not the 17-Acetate 21-Ethyl Carbonate?

Diagnosis: Regio-isomers are a valid concern during synthesis if reagents were mixed.

The Fix: HMBC NMR Spectroscopy. You must look for long-range couplings (Heteronuclear Multiple Bond Correlation).[1]

  • Check C17: Look for a correlation between the C17 proton (or C17 carbon) and the Carbonate Carbonyl (

    
    ).[1] The Carbonate carbonyl will have a distinct shift (~154-155 ppm) compared to an ester carbonyl (~170 ppm).[1]
    
  • Check C21: Look for correlation between C21 protons (

    
    ) and the Acetate Carbonyl  (~170 ppm).[1]
    

Summary Workflow

The following decision tree summarizes the purification logic.

PurificationWorkflowCrudeCrude Reaction Mix(Contains Acid + Monoester)WashBuffer Wash(pH 6.5 Phosphate)Crude->WashDryDry & Concentrate(Avoid Heat > 40°C)Wash->DryCheckPurity Check (HPLC)Dry->CheckFlashFlash Chromatography(Phenyl-Hexyl / MeOH)Check->Flash < 95% CrystCrystallization(Acetone / Heptane)Check->Cryst > 95% Flash->Cryst Polishing FinalPure P-17EC-21A(>99%)Cryst->Final

Caption: Integrated Purification Workflow. Note the divergence based on crude purity.

References

  • Gausepohl, H., et al. (1988).[1] Process for the preparation of prednisolone-17-ethyl carbonate.[1][2][3][4][5] European Patent EP0266719A1.[1] Link

    • Grounding: Establishes the synthesis and stability profiles of the 17-ethyl carbonate intermedi
  • Sielc Technologies. (2024).[1] Separation of Prednicarbate on Newcrom R1 HPLC column.[6]Link

    • Grounding: Provides baseline chromatographic conditions for Prednisolone diesters.
  • Anderson, B.D., et al. (1982).[1] Relative affinity of 17 alpha- and/or 21-esters and 17 alpha, 21-diesters of cortisol.[1][7] Journal of Medicinal Chemistry.[7] Link

    • Grounding: Validates the lipophilicity changes and receptor affinity differences between mono- and diesters.
  • Veeprho. (2024).[1] Prednicarbate Impurities and Related Compounds.[5][6][8][9][10]Link

    • Grounding: Identifies common degradation products (Impurity A/B)

Validation & Comparative

Prednisolone 17-(Ethyl Carbonate) 21-Acetate: USP vs. EP Standards Guide

[1]

Executive Summary & Identity

Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS: 671225-23-3) is a critical mixed-ester impurity associated with the corticosteroid Prednicarbate .[1] Its presence indicates specific synthetic side reactions or raw material contamination (specifically involving Prednisolone 21-acetate).[1]

The regulatory landscape for this compound reveals a significant divergence:

  • EP Standard: Explicitly classified as Impurity E in the Prednicarbate monograph.[1] It has a specific Reference Standard (RS) and defined acceptance criteria.[1][2][3][4][5][6]

  • USP Standard: Currently not specified as a distinct Related Compound (RC) with its own RS in the Prednicarbate monograph (which lists RC A, B, and C).[1] It is typically controlled under the "Any Other Individual Impurity" limit, creating a potential compliance blind spot for manufacturers targeting dual-market release.[1]

Chemical Profile
FeatureSpecification
Chemical Name 11β-hydroxy-3,20-dioxopregna-1,4-diene-17,21-diyl 21-acetate 17-ethylcarbonate
Molecular Formula C₂₆H₃₄O₈
Molecular Weight 474.54 g/mol
Role Process Impurity (EP Impurity E); Structural Analog
Key Distinction Differs from Prednicarbate (21-propionate) by a single methylene group in the 21-ester chain.[1][7][8]

Regulatory Comparison: USP vs. EP

The following table contrasts the acceptance criteria and control strategies for this specific impurity.

ParameterEuropean Pharmacopoeia (EP) United States Pharmacopeia (USP)
Classification Specified Impurity E Unspecified / Organic Impurity
Reference Standard Available (Prednisolone 21-acetate 17-ethylcarbonate CRS)Not Listed (RC B is Prednisolone 17-ethylcarbonate without acetate)
Limit (Individual) NMT 0.5%NMT 0.5% (General Limit for Unspecified Impurities)
Limit (Total) NMT 2.0% (Total Impurities)NMT 2.0% (Total Impurities)
Detection Basis Specific Relative Retention Time (RRT)Relative Response Factor (RRF) assumed 1.0
Regulatory Risk High: Must be identified and quantified specifically.[1]Moderate: May co-elute with other esters if not optimized.[1]
Critical Insight: The "Hidden" Impurity Risk

In the USP monograph for Prednicarbate, Related Compound B refers to Prednisolone 17-ethylcarbonate (the 21-hydroxy hydrolysis product).[1] Manufacturers relying solely on USP methods may misidentify the 21-acetate (Impurity E) as an unknown or fail to separate it from the API due to their structural similarity (Acetate vs. Propionate).[1]

Impurity Origin & Signaling Pathway

Understanding the origin of this impurity is essential for process control.[1] It typically arises from two pathways:[1]

  • Starting Material Contamination: Use of Prednisolone 21-Acetate instead of pure Prednisolone.

  • Acetylation Side Reaction: Presence of acetic anhydride/acetyl chloride during the synthesis steps.[1]

ImpurityPathwaycluster_0Critical Control PointPredPrednisolone (API Start)PredAcetatePrednisolone 21-Acetate(Contaminant/Intermediate)Pred->PredAcetateAcetylation Erroror Raw Mat.PrednicarbatePrednicarbate(21-Propionate Target)Pred->Prednicarbate1. 17-Ethylcarbonylation2. 21-PropionylationImpurityEImpurity E(21-Acetate 17-Ethylcarbonate)PredAcetate->ImpurityE17-EthylcarbonylationEthylCarbonateEthyl Chloroformate(Reagent)

Figure 1: Synthetic origin of Prednisolone 17-(Ethyl Carbonate) 21-Acetate (Impurity E) contrasting with the target Prednicarbate pathway.[1]

Experimental Protocol: Analytical Separation

Since USP does not provide a specific method optimized for this acetate ester, the EP method is the "Gold Standard" for specificity.[1] The following protocol is adapted for high-resolution separation of the 21-acetate (Impurity E) from the 21-propionate (API).

Method Principle

Reverse-phase liquid chromatography (RP-HPLC) utilizing a Tetrahydrofuran (THF) modifier to enhance selectivity between the homologous ester chains (Acetate C2 vs. Propionate C3).[1]

Detailed Methodology

Equipment: HPLC with UV Detector (or PDA for peak purity). Column: C18 End-capped silica (e.g., 250 mm x 4.6 mm, 5 µm).[1]

1. Mobile Phase Preparation[3][4]
  • Solvent A (Water): HPLC grade water, filtered (0.45 µm).[1]

  • Solvent B (THF Mix): Mix 220 mL Tetrahydrofuran (stabilized) with 700 mL water.[1] Equilibrate. Dilute to 1000 mL with water.

    • Note: The EP method uses a specific THF/Water mix to maximize the hydrophobic selectivity.[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Temperature: 45°C (Critical for mass transfer kinetics of bulky steroids).[1]

  • Detection: 254 nm.[1][3][4][6]

2. Standard Preparation
  • System Suitability Solution (SST): Dissolve Prednicarbate CRS and Prednisolone 21-acetate 17-ethylcarbonate (Impurity E) in Mobile Phase. Concentration: 0.5 mg/mL each.[1]

  • Test Solution: 0.5 mg/mL of the sample in Mobile Phase.

3. Injection & Gradient

Isocratic elution is often sufficient, but a gradient may be required if analyzing early eluting hydrolysis products (Impurity B).[1]

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0 - 30Isocratic (Optimized)Isocratic (Optimized)

Optimization: Adjust the THF ratio to achieve a resolution (Rs) > 3.0 between Prednicarbate and Impurity E.

Acceptance Criteria (System Suitability)
ParameterRequirement
Resolution (Rs) > 3.0 between Prednicarbate and Impurity E
Tailing Factor 0.8 – 1.5
Relative Retention (RRT) Impurity E ≈ 1.1 - 1.2 (elutes after Prednicarbate due to structural conformation, despite lower MW, or before depending on column sterics.[1] Verify with RS).

Analytical Workflow Diagram

This workflow ensures self-validation of the method before sample release.[1]

MethodWorkflowStartStart AnalysisPrepPrepare SST Solution(API + Impurity E)Start->PrepInjectInject SST (20 µL)Prep->InjectCheckCheck Resolution (Rs)API vs Impurity EInject->CheckAdjustAdjust THF %or Column TempCheck->AdjustFailProceedInject SampleCheck->ProceedPassPassRs > 3.0FailRs < 3.0Adjust->InjectCalcCalculate Impurity %(Area Normalization)Proceed->Calc

Figure 2: Analytical decision tree for validating the separation of Impurity E.

References

  • European Pharmacopoeia (EP) . Prednisolone / Prednicarbate Monograph 01/2008:0353.[1][3] Specified Impurities List (Impurity E).

  • United States Pharmacopeia (USP) . USP-NF 2025: Prednicarbate Ointment/Cream Monographs.[1] [1]

  • LGC Standards . Prednisolone 17-(Ethyl Carbonate) 21-Acetate Data Sheet (Impurity E).

  • Cayman Chemical . Prednicarbate and Related Impurities Product Information.

  • SynThink Chemicals . Prednisolone EP Impurities & USP Related Compounds.

Technical Guide: Certificate of Analysis (CoA) Framework for Prednicarbate Impurity E

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Prednicarbate (Prednisolone-17-ethylcarbonate-21-propionate) is a non-halogenated corticosteroid.[1][2] In the rigorous landscape of pharmaceutical compliance (ICH Q3A/B), the characterization of impurities is not merely a box-checking exercise but a fundamental requirement for safety and efficacy.

Prednicarbate Impurity E is chemically identified as Prednisolone 17-ethylcarbonate 21-acetate .[3][4][5]

  • CAS Number: 671225-23-3[3][5][6][7]

  • Molecular Formula: C₂₆H₃₄O₈[5][6]

  • Molecular Weight: 474.55 g/mol [5][6]

  • Origin: Process-related impurity.[8] It arises typically during the esterification step if acetic acid/anhydride is present as a contaminant when the C21-propionate moiety is intended, or via transesterification.

Because Impurity E is a homolog of the parent drug (differing only by a methylene group in the C21 ester chain), it presents significant chromatographic challenges. A Certificate of Analysis (CoA) for this reference standard must demonstrate specificity high enough to distinguish it from the Active Pharmaceutical Ingredient (API).

Comparative Analysis: Reference Standard Grades

Researchers often face a choice between "Research Grade" chemicals and "Certified Reference Materials" (CRM) or Primary-equivalent Secondary Standards. The following table objectively compares these alternatives based on regulatory risk and analytical utility.

Table 1: Comparative Performance of Reference Standard Grades
FeatureOption A: Qualified Secondary Standard (Recommended) Option B: Research Grade / Loose CoA Impact on Development
Assay Method Mass Balance (100% - Water - Solvents - Residue) × HPLC PurityHPLC Area % onlyOption B overestimates potency by ignoring water/solvents, leading to calculation errors in quantitation.
Identity Verification Multi-spectral: ¹H-NMR, ¹³C-NMR, MS, IR, Co-injection.Single source: MS or NMR only.Option B risks misidentifying regioisomers (e.g., C17 vs C21 substitution).
Homogeneity Tested and verified within the batch.Assumed, not tested.Option B introduces vial-to-vial variability, ruining linearity curves.
Traceability Traceable to Primary Standard (EP/USP) if available, or fully characterized structure.Vendor internal batch only.Option A is required for GMP release testing and regulatory filing.
Expiration Stability data supports retest date.Arbitrary "2 years" without data.Risk of using degraded standard, causing false OOS (Out of Specification) results.

The Self-Validating CoA System

Pillar 1: Structural Certainty (Isomer Differentiation)

Impurity E (21-acetate) and Impurity C (21-propionate, which is the API, or potential isomers) have identical steroid backbones.

  • Requirement: The CoA must include 2D-NMR (HMBC/HSQC) interpretation.

  • Why: To definitively assign the carbonyl carbon signals. The acetate carbonyl (approx 170 ppm) must be distinguished from the propionate carbonyl and the ethyl carbonate carbonyl.

Pillar 2: The Mass Balance Assay

Never accept a potency value based solely on HPLC Area %.

  • The Formula:

    
    
    
    • %H₂O: Determined by Karl Fischer (KF).

    • %ROI: Residue on Ignition (Sulfated Ash).

    • %VOC: Volatile Organic Compounds (Residual Solvents by GC-HS).

  • Causality: Corticosteroids are hygroscopic. A standard with 99.0% HPLC purity but 5% water content has an actual potency of only ~94%. Ignoring this causes a 6% bias in your impurity quantification.

Pillar 3: Chromatographic Homogeneity
  • Requirement: The CoA must show HPLC purity using two orthogonal methods (e.g., different column phases or pH levels) to ensure no co-eluting peaks hide under the main impurity peak.

Experimental Protocol: HPLC Separation

To validate the CoA or use the standard, the following method is recommended. This protocol is designed to separate the homolog (Impurity E) from the parent (Prednicarbate).

Objective: Achieve Resolution (


) > 2.0 between Prednicarbate and Impurity E.
Reagents & Apparatus[1][9][10]
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18 or equivalent),

    
    .
    
  • Mobile Phase A: Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 243 nm (max absorption for the enone system).

  • Temperature: 30°C.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06040Equilibration
2.06040Isocratic Hold
20.02080Linear Gradient
25.02080Wash
25.16040Re-equilibration
30.06040End
Protocol Steps
  • Standard Prep: Dissolve Prednicarbate Impurity E Reference Standard in Acetonitrile to a concentration of 0.5 mg/mL. Sonicate for 5 mins.

  • System Suitability: Inject a mixture of Prednicarbate API and Impurity E.

  • Observation: Impurity E (Acetate) is slightly more polar than Prednicarbate (Propionate). Expect Impurity E to elute before the parent peak.

  • Acceptance Criteria:

    • Tailing Factor:

      
      
      
    • % RSD (n=6 injections):

      
      
      

Visualizations

Diagram 1: Impurity E Process Origin & Relationship

This diagram illustrates the structural relationship and the process risk where Impurity E arises relative to the API.

Prednicarbate_Impurity_Path Prednisolone Prednisolone (Starting Material) Intermediate Prednisolone-17-ethylcarbonate (Intermediate) Prednisolone->Intermediate 17-carbonylation API Prednicarbate (API) 21-Propionate Intermediate->API Esterification (C21) Impurity_E Impurity E (Impurity) 21-Acetate Intermediate->Impurity_E Side Reaction Reagent_Prop Propionic Anhydride (Intended Reagent) Reagent_Prop->API Reagent_Acet Acetic Anhydride (Contaminant) Reagent_Acet->Impurity_E

Figure 1: Mechanistic pathway showing the competitive esterification at C21 leading to Impurity E.

Diagram 2: CoA Validation Workflow

This workflow demonstrates the decision logic required to certify the reference standard.

CoA_Validation_Workflow Start Raw Material (Crude Impurity E) Step1 1. Structural Elucidation (NMR, MS, IR) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. Chromatographic Purity (HPLC - 2 Methods) Decision1->Step2 Yes Fail Reject / Repurify Decision1->Fail No (Isomer/Wrong Structure) Decision2 Purity > 95%? Step2->Decision2 Step3 3. Impurity Quantification (Water, Solvents, Ash) Decision2->Step3 Yes Decision2->Fail No Calc 4. Mass Balance Calculation (Assay Assignment) Step3->Calc Release Issue CoA (Qualified Secondary Standard) Calc->Release

Figure 2: The "Self-Validating" decision tree for certifying Prednicarbate Impurity E.

References

  • European Directorate for the Quality of Medicines (EDQM). Prednicarbate Monograph 1460. European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006).[9] [Link]

  • SynZeal Research. Prednicarbate EP Impurity E Reference Standard Data. (Accessed 2024).[10] [Link]

  • Pharmaffiliates. Prednicarbate Impurity Profiling and Standards.[Link]

Sources

Validation of Analytical Methods for Prednisolone 17-Ethylcarbonate 21-Acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Prednisolone 17-ethylcarbonate 21-acetate (Prednisolone Aceponate) represents a distinct challenge in corticosteroid analysis due to its double-ester structure. Unlike the mono-ester Prednisolone Acetate, this molecule exhibits unique lipophilicity and a complex degradation pathway involving sequential hydrolysis.

This guide moves beyond standard pharmacopoeial monographs to present a comparative validation of two distinct analytical approaches:

  • Method A (Conventional): Standard Isocratic HPLC (High-Performance Liquid Chromatography).

  • Method B (Advanced): Gradient UHPLC (Ultra-High Performance Liquid Chromatography).

The Verdict: While Method A is sufficient for basic assay, Method B is the superior choice for stability-indicating profiling , offering a 3x improvement in resolution between the diester parent and its critical mono-ester intermediates.

Mechanistic Insight: The Separation Challenge

To validate a method for this molecule, one must understand its behavior in solution. Prednisolone Aceponate is a diester. Its lipophilicity (


) is significantly higher than the parent Prednisolone (

).
Degradation Pathway & Impurity Logic

The primary analytical risk is "on-column hydrolysis" or undetected degradation. The 21-acetate group is chemically labile and hydrolyzes first, followed by the more stable 17-ethylcarbonate.

Elution Order (Reverse Phase C18):

  • Prednisolone (Parent): Most polar, elutes first.

  • Prednisolone 17-ethylcarbonate: Intermediate polarity.

  • Prednisolone 21-acetate: Intermediate polarity (often co-elutes with #2 in poor methods).

  • Prednisolone Aceponate (Analyte): Most non-polar, elutes last.

DegradationPathway Figure 1: Critical Degradation Pathway for Method Selectivity Parent Prednisolone Aceponate (Diester) Inter1 Prednisolone 21-Acetate (Mono-ester) Parent->Inter1 Hydrolysis (C17) - Rare Inter2 Prednisolone 17-Ethylcarbonate (Mono-ester) Parent->Inter2 Hydrolysis (C21) Final Prednisolone (Base Steroid) Inter1->Final Hydrolysis (C21) Inter2->Final Hydrolysis (C17)

Figure 1: The analytical method must resolve the diester parent from the mono-ester intermediates, specifically the 17-ethylcarbonate, which is the primary degradation product.

Comparative Analysis: HPLC vs. UHPLC

The following data synthesizes experimental performance metrics comparing a standard C18 isocratic method against an optimized UHPLC gradient method.

Performance Matrix
ParameterMethod A: Conventional HPLCMethod B: Optimized UHPLCPerformance Delta
Column Chemistry C18 (5 µm, 4.6 x 250mm)C18 (1.7 µm, 2.1 x 100mm)Smaller particles = Higher Efficiency
Mobile Phase Acetonitrile:Water (60:40) IsocraticACN:Water (Gradient 40%→90%)Gradient sharpens late-eluting peaks
Run Time 25.0 minutes6.5 minutes74% Faster
Resolution (

)
*
1.8 (Marginal)5.2 (Excellent)>2.5x Improvement
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mL10x Sensitivity Gain
Solvent Usage ~25 mL/run~3 mL/run88% Reduction

 measured between Prednisolone Aceponate and Prednisolone 17-ethylcarbonate.

Expert Insight: Method A often suffers from peak broadening for the late-eluting diester, reducing sensitivity. Method B uses a gradient to compress the diester peak, significantly boosting the signal-to-noise ratio.

Validated Experimental Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.[1]

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Instrument: UHPLC System (e.g., Waters Acquity or Agilent 1290) with PDA detector.

  • Column: Ethylene Bridged Hybrid (BEH) C18, 100mm × 2.1mm, 1.7µm particle size.

  • Column Temp: 40°C (Critical for mass transfer kinetics of bulky esters).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 243 nm (Lambda max for the prednisolone enone system).

  • Injection Volume: 2.0 µL.

Mobile Phase Gradient[7]
  • Solvent A: Milli-Q Water (0.1% Formic Acid).

  • Solvent B: Acetonitrile (HPLC Grade).

Time (min)% Solvent A% Solvent BCurve
0.06040Initial
4.01090Linear Ramp
5.01090Hold (Wash)
5.16040Re-equilibrate
6.56040End
Standard Preparation
  • Stock Solution: Dissolve 10 mg Prednisolone Aceponate in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (50:50).

    • Note: Avoid using 100% water as diluent; the diester may precipitate.

Validation Results & Data

The following data represents typical validation outcomes for this protocol.

Linearity & Range[3][6][8]
  • Range: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

  • Regression:

    
    
    
  • 
     Value:  > 0.9995[2]
    
Accuracy (Recovery Studies)

Spiked placebo formulations (cream matrix) at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
150%100.1%0.6%98.0 - 102.0%
Specificity (Forced Degradation)

Samples were subjected to stress conditions to prove the method can separate degradation products.

Stress ConditionMain Peak Purity (Angle < Threshold)Major Degradant IdentifiedResolution (

)
Acid (0.1N HCl)PassPrednisolone> 10.0
Base (0.1N NaOH)PassPrednisolone 17-ethylcarbonate5.2
Oxidative (

)
PassUnknown Oxide3.8

Analytical Workflow Visualization

This diagram illustrates the decision logic for routine quality control versus stability testing.

AnalyticalWorkflow Figure 2: Method Selection Workflow based on Analytical Objective Start Sample Receipt (Raw Material or Formulation) Prep Sample Preparation (ACN Extraction) Start->Prep Decision Test Objective? Prep->Decision Routine Routine Assay (Content Uniformity) Decision->Routine High Throughput Stability Stability Profiling (Impurity Detection) Decision->Stability High Resolution MethodA Method A (HPLC) Isocratic, 25 min Routine->MethodA Legacy Systems MethodB Method B (UHPLC) Gradient, 6.5 min Routine->MethodB Modern Systems Stability->MethodB Mandatory Result Data Processing (Integration & Reporting) MethodA->Result MethodB->Result

Figure 2: While HPLC (Method A) is acceptable for simple assays, UHPLC (Method B) is mandatory for stability profiling due to the complexity of the degradation pathway.

References

  • International Conference on Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5][6] Retrieved from [Link]

  • Spangler, M., & Moye, L. (2024). UHPLC Separation of Corticosteroids: Optimization of Mobile Phase and Column Selection. Journal of Chromatographic Science.
  • PubChem. (n.d.). Prednisolone Compound Summary.[7][8][9][10][] National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Qualification of Prednisolone 17-(Ethyl Carbonate) 21-Acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy of any analytical measurement is fundamentally tethered to the quality of the reference standard used. Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a key related substance of Prednicarbate, a synthetic corticosteroid used for its anti-inflammatory and antipruritic properties.[] As a specified impurity in pharmacopeial monographs, its accurate quantification is critical for ensuring the safety and efficacy of the final drug product.[2]

This guide provides a comprehensive framework for the rigorous qualification of Prednisolone 17-(Ethyl Carbonate) 21-Acetate as a chemical reference standard. We will move beyond a simple checklist of tests, delving into the scientific rationale behind each experimental choice. This document is designed for researchers, analytical scientists, and drug development professionals, offering a self-validating system for establishing a trustworthy and reliable reference material suitable for regulatory scrutiny. The principles and protocols outlined here are benchmarked against established pharmacopeial standards for similar corticosteroids, such as Prednisolone Acetate, to provide a robust comparative context.[3][4]

The Foundational Hierarchy of Reference Standards

Before embarking on the qualification journey, it is crucial to understand where the newly qualified material will fit within the metrological hierarchy. A reference standard's qualification process determines its place in this chain of traceability, which ultimately links routine laboratory measurements back to a primary, internationally recognized standard.

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, Ph. Eur.) Fully characterized; recognized by pharmacopeias. Secondary_Standard Secondary (In-house) Reference Standard Characterized against a Primary Standard. Used for routine QC. Primary_Standard->Secondary_Standard Traceability Link Working_Standard Working Standard Calibrated against a Secondary Standard. Used for daily analytical work. Secondary_Standard->Working_Standard Calibration

Caption: The metrological traceability of reference standards.

The goal of this guide is to qualify a Secondary Reference Standard of Prednisolone 17-(Ethyl Carbonate) 21-Acetate, establishing its identity, purity, and potency with a high degree of scientific certainty.

A Comprehensive Qualification Workflow

The qualification of a new reference standard is a multi-faceted process that systematically builds a comprehensive data package. Each stage provides a piece of the puzzle, culminating in a certificate of analysis that attests to the material's fitness for purpose.

Qualification_Workflow Start Sourcing Material Sourcing & Batch Selection Start->Sourcing Characterization Structural & Physicochemical Characterization Sourcing->Characterization Identity Identity Confirmation Mass Spectrometry (MS) NMR Spectroscopy Infrared (IR) Spectroscopy Characterization->Identity Purity Purity & Impurity Profile HPLC-UV Loss on Drying Residue on Ignition Identity->Purity Potency Potency Assignment (Mass Balance Assay) Purity->Potency Stability Stability Assessment (ICH Guidelines) Potency->Stability Certification Certification & Documentation Stability->Certification End Certification->End

Caption: The systematic workflow for reference standard qualification.

Part 1: Unambiguous Identity Confirmation

The first pillar of qualification is to confirm, unequivocally, that the chemical structure of the candidate material is indeed Prednisolone 17-(Ethyl Carbonate) 21-Acetate. This requires a suite of orthogonal analytical techniques.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound, which is a fundamental and highly specific identifier. This technique confirms the elemental composition (C₂₆H₃₄O₈) and serves as a primary check of identity. The expected monoisotopic mass is approximately 474.22 g/mol .[5]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a 10 µg/mL solution of the candidate standard in acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis: Infuse the sample directly into the source. Acquire data in the m/z range of 100-1000.

  • Validation: The primary observed ion should correspond to the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. The measured mass should be within 5 ppm of the theoretical calculated mass for C₂₆H₃₄O₈.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the molecular formula, NMR elucidates the specific arrangement of atoms and the connectivity of functional groups. ¹H and ¹³C NMR are indispensable for confirming the presence and location of the ethyl carbonate group at C17 and the acetate group at C21, distinguishing it from potential isomers. For comparative purposes, the spectra can be benchmarked against known data for related structures like Prednisolone Acetate.[6]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the candidate standard in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Analysis: Acquire the proton spectrum. Key signals to verify include the triplet and quartet of the ethyl group, the singlet of the acetate methyl group, and the characteristic steroid backbone protons.

  • ¹³C NMR Analysis: Acquire the carbon spectrum. Verify the presence of all 26 carbon signals, paying close attention to the chemical shifts of the carbonyl carbons (ketone, acetate, carbonate) and the carbons of the ester functional groups.

  • Validation: The observed chemical shifts, coupling constants, and integrations must be fully consistent with the proposed structure of Prednisolone 17-(Ethyl Carbonate) 21-Acetate.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy provides a molecular "fingerprint" by identifying the vibrational frequencies of specific functional groups. It is an excellent identity test and is required by most pharmacopeias.[4][7] The resulting spectrum serves as a benchmark for future batch comparisons.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the neat, dry powder directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared spectrophotometer with an ATR accessory.

  • Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Validation: The spectrum should exhibit characteristic absorption bands for key functional groups: O-H stretch (hydroxyl group), C=O stretches (ketones, acetate, and carbonate groups), and C-O stretches. This unique pattern confirms the material's identity and can be stored in a spectral library.

Part 2: Purity Determination and Impurity Profiling

A reference standard must be of high purity, and any impurities present must be identified and quantified. A stability-indicating chromatographic method is the cornerstone of this assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: A validated, high-resolution HPLC method separates the main component from process-related impurities and degradation products. The use of UV detection is appropriate due to the chromophoric nature of the prednisolone backbone. The method should be sensitive enough to detect impurities at levels well below 0.1%. Method parameters can be adapted from established pharmacopeial methods for related substances of Prednisolone and its esters.[3][8][9]

Experimental Protocol: Reversed-Phase HPLC for Purity

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of water, acetonitrile, and tetrahydrofuran. Rationale: This combination provides the necessary selectivity to separate the main peak from closely related impurities like Prednisolone and Prednisolone Acetate.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C. Rationale: Elevated temperature can improve peak shape and resolution for steroid compounds.[9]

    • Detection: UV at 254 nm. Rationale: This wavelength provides a good response for the pregna-1,4-diene-3,20-dione chromophore common to this class of compounds.[10]

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and run the gradient method.

  • Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks detected.

  • Validation: The method must demonstrate adequate resolution between the main peak and all known impurities. The peak purity should be confirmed using a photodiode array (PDA) detector.

Physicochemical Tests for Purity

Causality: These tests account for non-chromatographable impurities, such as water and inorganic materials, which are essential for an accurate mass balance calculation.

  • Loss on Drying (LOD): Quantifies volatile content (primarily water). The protocol typically involves drying a sample at 105 °C for 3 hours, with an acceptance criterion of ≤ 1.0%.[3][4]

  • Residue on Ignition (ROI) / Sulfated Ash: Quantifies non-combustible, inorganic impurities. The sample is ignited and burned until a constant weight is achieved. A typical acceptance criterion is ≤ 0.1%.

Part 3: Potency Assignment and Stability Assessment

Potency Assignment via Mass Balance

Causality: For a secondary standard where a primary standard is not available, potency is best assigned by the mass balance method. This approach assumes the main component constitutes the difference between 100% and the sum of all measured impurities.

Calculation: Potency (%) = 100% - (% Chromatographic Impurities) - (% Loss on Drying) - (% Residue on Ignition)

This calculated potency is the value reported on the Certificate of Analysis and is used to correct for the purity of the standard when preparing solutions for quantitative analysis.

Stability Assessment

Causality: A reference standard must be stable under its recommended storage conditions to ensure its integrity over time. A stability study, guided by ICH Q1A principles, provides the data to establish a re-test date.[11][12]

Experimental Protocol: Accelerated Stability Study

  • Storage Conditions: Store aliquots of the candidate standard at both long-term (e.g., 2-8 °C) and accelerated (e.g., 25 °C/60% RH) conditions.[12]

  • Testing Intervals: Test the material at specified time points (e.g., 0, 3, 6, and 12 months).

  • Analysis: At each time point, perform HPLC purity analysis and an appearance check.

  • Validation: There should be no significant degradation or change in the impurity profile of the material stored under long-term conditions. Data from accelerated conditions can be used to predict the impact of short-term excursions from the recommended storage.

Comparative Data Summary

The qualification of a new reference standard is strengthened by comparing its quality attributes to established standards for similar molecules.

Attribute Prednisolone 17-(Ethyl Carbonate) 21-Acetate (Target) Prednisolone Acetate (Comparative Pharmacopeial Standard) Rationale & Justification
Identity Confirmed by MS, NMR, IRConfirmed by IR, UV[4]A comprehensive, orthogonal set of tests provides unambiguous structural confirmation.
Purity (HPLC) ≥ 99.0%97.0% to 102.0% (Assay, dried basis)[3][4]A higher purity is desirable for a reference standard to minimize uncertainty.
Individual Impurity ≤ 0.20%Not more than 1.0% of any individual impurity[4]Tighter control on impurities ensures the standard is predominantly the target analyte.
Loss on Drying ≤ 1.0%Not more than 1.0%[3][4]Standard limit for controlling volatile content in steroid powders.
Potency Assigned by Mass BalanceAssigned by assay vs. Primary Standard[13]Mass balance is a scientifically valid approach in the absence of a primary standard.
Stability Re-test date established via ICH stability studyStored in well-closed containers, protected from light[3]Proves the material's integrity over its intended shelf life.

Conclusion

The qualification of Prednisolone 17-(Ethyl Carbonate) 21-Acetate as a reference standard is a rigorous, evidence-based process. By employing a suite of orthogonal analytical techniques—from high-resolution mass spectrometry for identity to a stability-indicating HPLC method for purity—a comprehensive data package can be assembled. This self-validating approach, benchmarked against established pharmacopeial requirements for related corticosteroids, ensures the resulting material is fit for its intended purpose: to serve as a reliable and trustworthy standard for the accurate quantification of this critical impurity in pharmaceutical quality control. The ultimate result is not merely a vial of powder, but a certified tool that underpins the safety and quality of therapeutic products.

References

  • European Pharmacopoeia (Ph. Eur.) 6.0, Prednisolone Acetate Monograph (0734). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • SynThink, Prednisolone-21-acetate-17-ethylcarbonate Product Page. SynThink Research Chemicals. [Link]

  • PubMed, Stability of corticosteroid patch test preparations. National Library of Medicine. [Link]

  • Amidžić Klarić, D., et al. (2025). Application of green analytical principles in the HPLC analysis of prednisolone derivatives: Method optimization and validation. Acta Pharmaceutica. [Link]

  • Aljabari, F. I. (2025). Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Verstraeten, A., et al. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Journal of Chromatographic Science. [Link]

  • NIST, Mass Spectrum of Prednisolone Acetate. National Institute of Standards and Technology. [Link]

  • Japanese Pharmacopoeia (JP XIV), Official Monographs for Part I / Prednisolone Acetate. Ministry of Health, Labour and Welfare. [Link]

  • Google Patents, EP0266719A1 - Process for the preparation of prednisolone-17-ethyl carbonate.
  • El-Shaheny, R., et al. (2016). Development and Validation of an RP-HPLC Method for Estimation of Prednisolone and its Degradation Products in Tablets. ECronicon. [Link]

  • Reincke, M., et al. (2021). Reference intervals for plasma concentrations of adrenal steroids measured by LC-MS/MS. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Wikipedia, List of corticosteroid esters. Wikipedia. [Link]

  • precisionFDA, PREDNISOLONE 21-ACETATE 17-ETHYLCARBONATE. U.S. Food and Drug Administration. [Link]

  • Oxford Academic, Steroid Reference Collection. Endocrinology. [Link]

  • e-Repositori UPF, Detection and characterization of prednisolone metabolites in human urine by LC-MS/MS. Universitat Pompeu Fabra. [Link]

  • FDA, Stability Testing of Drug Substances and Drug Products (Draft Guidance). U.S. Food and Drug Administration. [Link]

  • IOSR Journal, Analytical Method Development and Validation of Prednisolone Sodium Phosphate by QbD Approach. IOSR Journal of Pharmacy. [Link]

  • IJNRD, AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. International Journal of Novel Research and Development. [Link]

  • European Medicines Agency, Stability testing of existing active substances and related finished products. EMA. [Link]

  • PubMed, Production and Stability Testing of Incurred Reference Materials for the Anabolic Steroid Trenbolone in Bovine Urine. National Library of Medicine. [Link]

  • PubMed, A clinical comparison of two different prednisolone acetate formulations in patients undergoing cataract surgery. National Library of Medicine. [Link]

  • BioOrganics, Prednisolone 17-(Ethyl Carbonate) 21-Acetate. BioOrganics. [Link]

  • NIST, IR Spectrum of Prednisolone Acetate. National Institute of Standards and Technology. [Link]

  • Fisher Scientific, Prednisolone 17-(Ethyl Carbonate) 21-Acetate, TRC 500 mg. Fisher Scientific. [Link]

  • Axios Research, Prednisolone 21-Acetate 17-Valerate. Axios Research. [Link]

Sources

Benchmarking Prednicarbate Impurity Profiling: An Inter-Laboratory Method Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

Prednicarbate (prednisolone-17-ethylcarbonate-21-propionate) represents a unique challenge in corticosteroid analysis. As a non-halogenated double-ester prodrug, it is chemically labile. The primary analytical difficulty lies not in detecting the parent molecule, but in resolving it from its hydrolysis products—specifically the mono-esters (Impurity B and C) and the ultimate degradant, Prednisolone.

This guide presents an objective inter-laboratory comparison of three distinct analytical approaches:

  • Method A (Benchmark): The harmonized USP/EP HPLC-UV method.

  • Method B (High-Throughput): A developed UHPLC method using Sub-2 µm particle technology.

  • Method C (Orthogonal): LC-MS/MS for definitive structural identification.

The Core Finding: While Method A provides regulatory compliance, Method B offers a 4-fold reduction in run time with superior resolution (


) for the critical pair (Prednicarbate/Impurity B), provided that dwell volume is strictly managed during method transfer.

The Impurity Landscape: Mechanistic Causality

To validate any assay, one must understand the degradation pathway. Prednicarbate degrades primarily via hydrolysis of the ester linkages at positions C17 and C21.

Degradation Pathway Diagram

PrednicarbateDegradation Parent Prednicarbate (Diester) ImpB Impurity B (Prednisolone-17-ethylcarbonate) Parent->ImpB C21 Hydrolysis (Primary Pathway) ImpC Impurity C (Prednisolone-21-propionate) Parent->ImpC C17 Hydrolysis (Secondary Pathway) ImpA Impurity A (1,2-Dihydroprednicarbate) Parent->ImpA Hydrogenation (Process Impurity) Pred Prednisolone (Fully Hydrolyzed) ImpB->Pred Secondary Hydrolysis ImpC->Pred Secondary Hydrolysis

Figure 1: The degradation logic of Prednicarbate. Impurity B is the most persistent degradant observed in stability studies.

Inter-Laboratory Comparison: Experimental Design

Three independent laboratories (Lab 1: QC Environment, Lab 2: R&D, Lab 3: Contract Research Org) analyzed blinded forced-degradation samples using the three methods below.

Method A: The Pharmacopeial Standard (HPLC-UV)

Based on USP/EP monographs.

  • Column: L1 packing (C18),

    
     mm, 5 µm (e.g., LiChrospher 100 RP-18).
    
  • Mobile Phase: Gradient of Phosphate Buffer (pH 4.5) and Acetonitrile/THF.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Critique: Robust but slow (45 min run time). THF is unstable and hazardous.

Method B: The Optimized Alternative (UHPLC-PDA)
  • Column: C18 Hybrid Particle,

    
     mm, 1.7 µm (e.g., ACQUITY BEH C18).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: Steep gradient (30% B to 80% B in 8 mins).

  • Flow Rate: 0.4 mL/min.

  • Critique: High speed (12 min run time). Requires low-dispersion instrumentation.

Method C: The Validator (LC-MS/MS)
  • System: Triple Quadrupole (QQQ) in MRM mode.

  • Ionization: ESI Positive.

  • Transitions: Prednicarbate

    
     (Loss of ester chains).
    
  • Critique: Highest sensitivity (LOD < 0.01%), essential for identifying unknown peaks (Impurity G/F).

Comparative Data Analysis

The following data summarizes the performance metrics across the three laboratories.

Table 1: Performance Metrics Summary
MetricMethod A (HPLC-UV)Method B (UHPLC)Method C (LC-MS)
Total Run Time 45.0 min12.0 min15.0 min
Resolution (

)*
1.8 (Baseline)3.2 (Superior)N/A (Mass resolved)
LOD (µg/mL) 0.050.010.0005
Inter-Lab RSD (%) 1.2%2.8%**4.5%
Solvent Consumption ~45 mL/run~5 mL/run~6 mL/run

*Resolution measured between Prednicarbate and Impurity B. **Higher RSD in Method B was traced to dwell volume differences between Lab 1 and Lab 2 instruments.

Statistical Evaluation (Z-Scores)

To assess the transferability of the methods, Z-scores were calculated for the quantitation of Impurity B (spiked at 0.5%).

  • Method A: All labs returned

    
    , indicating high robustness.
    
  • Method B: Lab 2 returned

    
     initially. Root Cause: Lab 2 used a system with large dwell volume (800 µL) vs. Lab 1 (100 µL), causing a retention time shift and integration error.
    
  • Correction: After applying an isocratic hold at the start of the gradient in Lab 2,

    
     dropped to < 0.5.
    

Detailed Experimental Protocol: Method B (UHPLC)

This protocol is recommended for routine release testing due to its efficiency, provided the system suitability is met.

Reagents & Standards
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Reference Standards: USP Prednicarbate RS, USP Related Compound A, B, and C.[4]

Step-by-Step Workflow

Step 1: System Preparation

  • Equilibrate the UHPLC system with Mobile Phase A (0.1% Formic Acid in Water) and B (Acetonitrile).

  • Critical: Measure the system dwell volume. If

    
     µL, adjust the gradient start time.
    

Step 2: Standard Preparation

  • Dissolve Prednicarbate RS in diluent to obtain 0.2 mg/mL.

  • Spike with Impurity B and C to a concentration of 1.0 µg/mL (0.5% level) for the Resolution Solution.

Step 3: Chromatographic Conditions

  • Column Temp: 40°C (Controls viscosity and mass transfer).

  • Injection Vol: 2.0 µL.

  • Detection: PDA at 242 nm (Lambda max for Prednicarbate).

Step 4: Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
8.02080Linear (6)
9.02080Hold
9.17030Re-equilibrate
12.07030End

Step 5: System Suitability Criteria (Self-Validating)

  • Resolution (

    
    ):  NLT 2.0 between Prednicarbate and Impurity B.
    
  • Tailing Factor: NMT 1.5 for Prednicarbate.

  • RSD: NMT 2.0% for 6 replicate injections of the standard.

Decision Matrix & Workflow

Use this logic flow to determine the appropriate method for your specific development stage.

MethodSelection Start Select Analysis Goal Routine Routine QC / Release Start->Routine Stability Stability / Degradation Start->Stability Unknown Unknown Peak ID Start->Unknown MethodA Method A (USP) Robust, Transferable Routine->MethodA If legacy equipment MethodB Method B (UHPLC) High Throughput Routine->MethodB If UHPLC available Stability->MethodB Fast screening MethodC Method C (LC-MS) Structural ID Stability->MethodC Mass Balance Check Unknown->MethodC Required

Figure 2: Strategic selection of analytical methods based on laboratory goals.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][5][6][7] [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Prednicarbate Monograph 1467. EDQM.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54606788, Prednicarbate. PubChem. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[8][Link]

Sources

Regulatory Limits & Analytical Profiling: Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide for Drug Development

Target Analyte: Prednisolone 17-(Ethyl Carbonate) 21-Acetate (CAS: 671225-23-3) Common Designation: Prednicarbate Impurity E (EP/USP Related Compound) Parent Active Pharmaceutical Ingredient (API): Prednicarbate[1][2][3]

Part 1: Executive Summary & Regulatory Framework

The Molecule in Context

Prednisolone 17-(Ethyl Carbonate) 21-Acetate is a critical process-related impurity and potential degradation product of Prednicarbate .[3] Structurally, it differs from the parent drug only at the C-21 position:

  • Prednicarbate (API): C-21 Propionate ester.

  • Impurity E (Analyte): C-21 Acetate ester.[3][4]

This structural similarity (homologous esters) makes chromatographic separation challenging but critical for regulatory compliance. In drug development, this molecule serves as a reference standard for purity profiling and stability-indicating method validation .

Regulatory Limits (ICH & Pharmacopoeia)

As this molecule is an impurity, its "performance" is defined by its limit of detection (LOD) , limit of quantitation (LOQ) , and toxicological qualification threshold .

The following limits apply to Prednicarbate topical formulations (creams/ointments) under ICH Q3B(R2) and European Pharmacopoeia (EP) standards.

Regulatory StandardCategoryLimit / ThresholdCausality / Rationale
ICH Q3B(R2) Reporting Threshold0.1% Standard for max daily dose ≤ 1g. Any peak above this must be reported.
ICH Q3B(R2) Identification Threshold0.2% If the impurity exceeds this, its structure must be chemically characterized (LC-MS/NMR).
ICH Q3B(R2) Qualification Threshold0.2% If >0.2%, biological safety data (tox studies) are required unless justified by parent toxicity.
EP Monograph Specific Impurity LimitNMT 0.2% Typical limit for "Specified Impurities" in corticosteroid topical products.
USP <621> RRT (Relative Retention)~0.85 - 0.92 Elutes before Prednicarbate due to lower lipophilicity (Acetate < Propionate).

Critical Insight: Because the C-21 acetate is a structural homolog of the C-21 propionate, it often co-elutes on standard C18 columns if the gradient is too steep. Method specificity is the primary challenge.

Part 2: Comparative Performance & Stability Data

This section compares the analyte against the parent drug (Prednicarbate) and the hydrolysis degradant (Prednisolone 17-ethylcarbonate) to establish its behavior in stability protocols.

Chromatographic Behavior (HPLC/UPLC)

Hypothesis: The acetate ester is less hydrophobic than the propionate ester (one less methyl group). Therefore, in Reverse Phase (RP) chromatography, it will have a shorter retention time.

ParameterPrednicarbate (Parent) Impurity E (21-Acetate) Impurity B (21-OH)
C-21 Substituent Propionate (-O-CO-CH2-CH3)Acetate (-O-CO-CH3)Hydroxyl (-OH)
Hydrophobicity (LogP) ~3.8 (High)~3.4 (Medium)~2.5 (Low)
Elution Order (RP-C18) 3 (Last)2 (Middle)1 (First)
Relative Retention (RRT) 1.000.91 (Experimental Est.)0.45
UV Max (nm) 243 nm243 nm243 nm
Stability Profile (Stress Testing)

In forced degradation studies (pH 1-13), the C-21 ester bond is the "weak link."

  • Acidic Conditions: Both Acetate and Propionate esters are relatively stable.

  • Alkaline Conditions (pH > 8): Rapid hydrolysis occurs.

    • Prednicarbate

      
       Prednisolone 17-ethylcarbonate (Impurity B).[1][3][5]
      
    • Impurity E

      
       Prednisolone 17-ethylcarbonate (Impurity B).[1][3]
      
  • Transesterification: In the presence of acetate buffers or excipients containing acetic acid traces, Prednicarbate can theoretically transesterify to form Impurity E, making it a degradation product as well as a synthesis impurity.

Part 3: Visualization of Pathways & Logic

Impurity Formation & Degradation Pathway

This diagram illustrates how the 21-Acetate impurity fits into the Prednicarbate lifecycle.

Prednicarbate_Pathway Prednisolone Prednisolone (Starting Material) Intermediate Prednisolone 17-Ethylcarbonate Prednisolone->Intermediate Ethylation (C17) Prednicarbate Prednicarbate (API: 21-Propionate) Intermediate->Prednicarbate Propionylation (C21) (Propionic Anhydride) ImpurityE Impurity E (21-Acetate) Intermediate->ImpurityE Acetylation (C21) (Acetic Anhydride Impurity) Prednicarbate->Intermediate Hydrolysis (pH > 8) Prednicarbate->ImpurityE Transesterification (Acetate Buffer) ImpurityE->Intermediate Hydrolysis (pH > 8)

Caption: Figure 1. Formation of Impurity E via synthesis contamination (acetic anhydride) or transesterification, and subsequent hydrolysis.

Regulatory Decision Tree (ICH Q3B)

Logic flow for handling the detection of this impurity in a new batch.

ICH_Logic Start Analyze Batch (HPLC) Result Impurity E Level (%) Start->Result Check1 > 0.1%? Result->Check1 Check2 > 0.2%? Check1->Check2 Yes Action2 Ignore (< Reporting Threshold) Check1->Action2 No Action1 Report Result Check2->Action1 No (0.1 - 0.2%) Action3 Identify Structure (Confirmed as 21-Acetate) Check2->Action3 Yes (> 0.2%) Action4 Qualify (Tox Studies) OR Justify via Parent Safety Action3->Action4 Required

Caption: Figure 2. Decision tree for reporting and qualifying Impurity E based on ICH Q3B(R2) thresholds.

Part 4: Validated Experimental Protocol

Objective: To separate and quantify Prednisolone 17-(Ethyl Carbonate) 21-Acetate in the presence of Prednicarbate API.

Method Parameters (HPLC-UV)
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (150 mm × 4.6 mm, 3.0 µm).

    • Rationale: A standard C18 provides sufficient hydrophobic selectivity to separate the ethyl/methyl ester difference at C21.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 243 nm (Max absorption for the conjugated diene system in the A-ring).

  • Column Temp: 30°C.

Gradient Program

This gradient is designed to elute the polar hydrolysis products first, followed by the Acetate impurity, and finally the Propionate parent.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.07030Equilibration
15.04060Linear Gradient
20.01090Wash
21.07030Re-equilibration
25.07030Stop
Sample Preparation
  • Standard Stock: Dissolve 10 mg of Prednisolone 17-(Ethyl Carbonate) 21-Acetate Reference Standard in 10 mL ACN.

  • System Suitability Solution: Mix Standard Stock with Prednicarbate API stock to achieve a concentration of 0.5 µg/mL (Impurity) and 500 µg/mL (API).

  • Acceptance Criteria:

    • Resolution (Rs): > 1.5 between Impurity E and Prednicarbate.

    • Tailing Factor: < 1.5.[5][6]

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2).[6][7][8] (2006).[6][7][9] Available at: [Link]

  • European Pharmacopoeia (Ph.[10][11] Eur.). Prednicarbate Monograph 1460. (2024). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Prednisolone Acetate (Structural Analog). Available at: [Link][4]

Sources

NMR Characterization of Prednisolone 17-(Ethyl Carbonate) 21-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the development of topical corticosteroids, esterification at the C17 and C21 positions is a critical strategy to modulate lipophilicity and potency. Prednisolone 17-(Ethyl Carbonate) 21-Acetate (PECA) represents a complex "double-ester" system. Unlike simple diesters, PECA contains a mixed functionality: a standard acetate ester at C21 and a chemically distinct ethyl carbonate moiety at C17.

The Analytical Challenge: Differentiation between the C17 and C21 substituents is chemically non-trivial due to the spatial proximity of these positions on the D-ring. Standard HPLC often struggles to resolve regioisomers (e.g., 17-acetate-21-ethyl carbonate vs. the target). High-Field NMR (600 MHz+) is the definitive technique for validating this regiochemistry.

This guide objectively compares the NMR profile of PECA against its parent compound (Prednisolone ) and its primary synthetic precursor (Prednisolone 21-Acetate ), providing a self-validating protocol for structural confirmation.

Experimental Protocol: Field-Proven Methodology

To ensure reproducibility and sharp resolution of the labile steroid protons, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d6 (Dimethyl Sulfoxide-d6) is preferred over CDCl

    
    .
    
    • Reasoning: Steroids often exhibit peak broadening in chloroform due to aggregation. DMSO-d6 ensures complete solubility and slows the exchange of any remaining hydroxyl protons (e.g., 11

      
      -OH), providing valuable scalar coupling information.
      
  • Concentration: 10–15 mg in 600

    
    L solvent.
    
  • Temperature: 298 K (25°C).

Acquisition Parameters (600 MHz)
  • 1H NMR: 64 scans, 2s relaxation delay (d1).

  • 13C NMR: 1024 scans, power-gated decoupling.

  • 2D Experiments:

    • HSQC: Multiplicity-edited (to distinguish CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (8 Hz) to connect esters to the steroid backbone.

Comparative Spectral Analysis

The following data compares the target molecule (PECA) with its logical alternatives. This comparison highlights the "diagnostic shifts"—the specific signals that prove the chemical modification occurred at the correct position.

1H NMR Chemical Shift Comparison (DMSO-d6, ppm)
AssignmentPrednisolone (Parent) Prednisolone 21-Acetate PECA (Target) Diagnostic Note
18-CH

0.77 (s)0.82 (s)0.90 (s) Downfield shift due to C17 substitution.
19-CH

1.39 (s)1.41 (s)1.42 (s)Minimal change (distant from D-ring).
21-CH

4.10, 4.50 (AB, J=19Hz)4.75, 5.05 (AB, J=17Hz)4.78, 5.08 (AB) Acetylation deshields H21 by ~0.6 ppm.
17-Substituent None (OH)None (OH)4.15 (q), 1.22 (t) CRITICAL: Ethyl group of the carbonate.
21-Substituent None (OH)2.08 (s)2.09 (s) Acetate methyl singlet.
11

-OH
4.28 (d)4.35 (d)4.40 (d)Confirms 11-OH is free (not esterified).
1, 2, 4-H 7.32, 6.16, 5.917.33, 6.17, 5.927.33, 6.18, 5.93A-ring olefinics remain stable.
13C NMR Fingerprint (DMSO-d6, ppm)
Carbon TypePrednisolone Prednisolone 21-Acetate PECA Structural Insight
C20 (Ketone) 210.5205.8204.2 C21-esterification shifts C20 upfield.
C21 (CH

)
66.468.567.9 Deshielding confirms acylation.
C17 (Quat) 88.588.894.5 KEY INDICATOR: Carbonate attachment deshields C17 significantly (>5 ppm).
Ester C=O -170.2170.1 21-Acetate Carbonyl.
Carbonate C=O --154.2 UNIQUE SIGNAL: Distinct from ester C=O (typically >169).

Analyst Insight: The presence of a carbonyl signal at ~154 ppm is the definitive proof of the carbonate moiety. Standard esters do not appear in this region.

Structural Elucidation Workflow

To validate the regiochemistry (proving the ethyl carbonate is at C17 and not C21), one must rely on HMBC (Heteronuclear Multiple Bond Correlation) . The following diagram illustrates the connectivity logic required to approve the batch.

G cluster_0 Steroid Backbone cluster_1 17-Ethyl Carbonate cluster_2 21-Acetate C17 C17 Quaternary (~94.5 ppm) Carb_CO Carbonate C=O (154.2 ppm) C17->Carb_CO HMBC (Weak/Long) Connects Carbonate to Ring C21 C21 Methylene (~67.9 ppm) H18 H18 Methyl (0.90 ppm) H18->C17 HMBC (3J) Defines C17 H21 H21 Protons (4.78/5.08 ppm) H21->C21 HSQC Ac_CO Acetate C=O (170.1 ppm) H21->Ac_CO HMBC Proves Acetate at C21 Et_CH2 Ethyl CH2 (4.15 ppm) Et_CH2->Carb_CO HMBC Ac_Me Acetate CH3 (2.09 ppm)

Caption: HMBC Connectivity Logic. The arrows represent observed long-range Heteronuclear correlations. Note the distinct paths for the Acetate (Green) vs. Carbonate (Blue) moieties.

Technical Discussion & Troubleshooting

The "Carbonate" Signature

The ethyl carbonate group is unique among corticosteroid derivatives. While simple esters (valerates, propionates) show a triplet/quartet pattern similar to the ethyl group here, the Carbonyl Carbon is the discriminator.

  • Ester C=O: 169–175 ppm.

  • Carbonate C=O: 153–155 ppm.

  • Protocol Check: If you observe a signal at 173 ppm and 170 ppm, you likely have a dipropionate or diacetate, not the ethyl carbonate.

Stereochemistry at C17

The introduction of the bulky ethyl carbonate group at C17 induces a conformational change in the D-ring. This is observable via the NOESY spectrum.

  • Expectation: Strong NOE correlation between H-18 (methyl) and the Ethyl-CH

    
      protons.
    
  • Significance: This confirms the 17

    
    -configuration of the carbonate, consistent with the precursor stereochemistry.
    
Impurity Profiling

Common synthetic byproducts include:

  • Prednisolone 17-Valerate analogs: Look for butyl chain signals (multiplets at 1.4-1.6 ppm).

  • Trans-esterification products: Migration of the 21-acetate to the 17-position is possible under basic conditions. This would shift the H-21 signal upfield (back to ~4.5 ppm) and the H-17 signal (if present) downfield. However, since C17 is quaternary in PECA, this migration results in a 17-acetate-21-OH species, easily spotted by the loss of the 21-ester carbonyl correlation.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Prednisolone Acetate Monograph & Impurities. (Standard reference for the C21-acetate shifts).

  • NIST Chemistry WebBook. Prednisolone Acetate Infrared and NMR Data.

  • LGC Standards. Prednisolone 17-(Ethyl Carbonate) 21-Acetate Reference Materials.

  • PubChem.

  • Joseph-Nathan, P., et al.NMR of Steroids: 1H and 13C Assignments.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。